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  • Product: 4-Fluoro-3-(methylsulphonyl)benzonitrile
  • CAS: 914636-47-8

Core Science & Biosynthesis

Foundational

Stereoelectronic Activation and Nucleophilic Aromatic Substitution (SNAr) Dynamics of 4-Fluoro-3-(methylsulfonyl)benzonitrile

Executive Summary In modern organic synthesis and drug discovery, the strategic design of electrophilic building blocks is paramount. 4-Fluoro-3-(methylsulfonyl)benzonitrile (CAS: 914636-47-8) stands out as a privileged,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug discovery, the strategic design of electrophilic building blocks is paramount. 4-Fluoro-3-(methylsulfonyl)benzonitrile (CAS: 914636-47-8) stands out as a privileged, highly activated scaffold. It is frequently utilized as a core intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including hypoxia-inducible factor 2α (HIF-2α) inhibitors and androgen receptor antagonists.

This whitepaper provides an in-depth mechanistic analysis of its reactivity, specifically focusing on its exceptional propensity for Nucleophilic Aromatic Substitution (SNAr). By dissecting the stereoelectronic causality behind its reactivity and providing self-validating experimental protocols, this guide serves as a definitive resource for synthetic chemists and drug development professionals.

Stereoelectronic Profiling: The Causality of Reactivity

The exceptional reactivity of 4-Fluoro-3-(methylsulfonyl)benzonitrile in SNAr reactions is not coincidental; it is the result of a perfectly tuned stereoelectronic system. The substitution pattern primes the aromatic ring by drastically lowering the lowest unoccupied molecular orbital (LUMO) energy, thereby facilitating nucleophilic attack.

The Leaving Group: Fluorine's Superiority in SNAr

Contrary to aliphatic nucleophilic substitution ( SN​1 / SN​2 ) where iodine or bromine are superior leaving groups, SNAr kinetics are governed by the initial addition step rather than the elimination step. Fluorine is the optimal leaving group for SNAr. Its extreme electronegativity (Pauling scale: 3.98) exerts a profound inductive electron-withdrawing effect ( −I ), creating a severe partial positive charge ( δ+ ) at the ipso-carbon. This drastically lowers the activation energy required for the nucleophile to attack the aromatic π -system, as demonstrated in recent studies on .

The Activating Groups: Synergistic Stabilization

The C-F bond is activated by two powerful electron-withdrawing groups (EWGs) positioned optimally:

  • The Cyano Group (-CN) at the Para Position: The -CN group acts via both inductive ( −I ) and resonance ( −M ) effects. When the nucleophile attacks, the developing negative charge in the Meisenheimer complex is delocalized directly onto the electronegative nitrogen atom of the cyano group.

  • The Methylsulfonyl Group (-SO 2​ Me) at the Ortho Position: The sulfonyl moiety is one of the strongest neutral EWGs in organic chemistry. It stabilizes the anionic intermediate through intense inductive withdrawal and polarizability. Comparative kinetic studies show that sulfonyl groups accelerate nucleophilic substitution by orders of magnitude compared to their thioether (-SMe) counterparts.

Mechanism of Action: The SNAr Pathway

The reaction proceeds via a classical two-step addition-elimination mechanism.

  • Addition (Rate-Determining Step): The nucleophile donates its electron pair to the highly electrophilic C4 carbon. This disrupts the aromaticity of the ring, forming a high-energy transition state that rapidly collapses into a stabilized anionic intermediate.

  • The Meisenheimer Complex: This intermediate is a resonance-stabilized carbanion. The negative charge is explicitly dispersed across the ortho-sulfonyl oxygens and the para-cyano nitrogen, preventing the charge from localizing on the carbon framework.

  • Elimination (Fast Step): The complex re-aromatizes by expelling the fluoride anion. Because the re-aromatization is highly exergonic, this step is practically instantaneous.

SNAr_Mechanism Reactant 4-Fluoro-3-(methylsulfonyl) benzonitrile + Nu⁻ TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 Addition (Slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Activation Energy TS2 Transition State 2 (C-F Cleavage) Intermediate->TS2 Elimination (Fast) Product Substituted Product + F⁻ TS2->Product Exergonic

Figure 1: SNAr reaction coordinate and Meisenheimer complex formation.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents is grounded in mechanistic causality. Recent advancements even allow for or via , but the protocols below represent the gold standard for high-yield laboratory synthesis.

Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of 4-(alkylamino)-3-(methylsulfonyl)benzonitrile.

  • Step 1: Substrate Solvation. Dissolve 4-Fluoro-3-(methylsulfonyl)benzonitrile (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF ( ϵ = 36.7) is a polar aprotic solvent that perfectly solvates the base's counter-cations, leaving the nucleophile "naked" and highly reactive.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while efficiently neutralizing the HF byproduct to drive the equilibrium forward.

  • Step 3: Nucleophile Introduction. Add the primary or secondary amine (1.2 eq) dropwise at room temperature.

  • Step 4: Thermal Activation. Heat the reaction to 80°C for 4 hours. Causality: While the substrate is highly activated, secondary amines require thermal energy to overcome steric hindrance during the formation of the Meisenheimer complex.

  • Step 5: Validation Checkpoint. Sample 10 µL of the reaction mixture, dilute in MeOH, and inject into LC-MS. Validation: The reaction is complete when the starting material peak ( m/z 199.0 for [M+H]+ ) is 1% relative to the product peak. A visible color shift from colorless to pale yellow indicates the formation of the conjugated product.

  • Step 6: Isolation. Quench with ice-cold H 2​ O. The product typically precipitates. Filter and wash with water to remove DMF and amine salts.

Protocol B: C-S Bond Formation (Thioetherification)

Objective: Synthesis of 4-(arylthio)-3-(methylsulfonyl)benzonitrile.

  • Step 1: Dissolve the substrate (1.0 eq) and the aryl thiol (1.1 eq) in DMAc (0.2 M).

  • Step 2: Add anhydrous K 2​ CO 3​ (1.5 eq). Causality: K 2​ CO 3​ easily deprotonates the thiol ( pKa​ ~6-8) to form a highly nucleophilic thiolate. Thiolates are "soft" nucleophiles with highly polarizable electron clouds, making them exceptionally reactive toward the "soft" aromatic π -system.

  • Step 3: Stir at 25°C to 40°C for 2 hours. Causality: Elevated temperatures are unnecessary and should be avoided to prevent potential hydrolysis of the cyano group.

  • Step 4: Validation Checkpoint. Perform TLC (Hexanes:EtOAc 3:1). Validation: The highly UV-active starting material ( Rf​ ~0.5) will disappear, replaced by a new, intensely UV-active product spot at a lower Rf​ (~0.3).

Experimental_Workflow Start 1. Substrate Preparation Dissolve in DMF/DMSO AddNuc 2. Nucleophile Addition (Amines/Thiols/Alkoxides) Start->AddNuc Base 3. Base Addition (K2CO3 / DIPEA / Cs2CO3) AddNuc->Base Heat 4. Thermal Activation (25°C to 100°C) Base->Heat Monitor 5. Reaction Monitoring (LC-MS / TLC) Heat->Monitor Monitor->Heat Incomplete Conversion Workup 6. Aqueous Workup & Extraction (EtOAc/H2O) Monitor->Workup Complete Conversion Purify 7. Purification (Flash Chromatography) Workup->Purify

Figure 2: High-throughput experimental workflow for SNAr optimization.

Quantitative Data: Kinetic & Thermodynamic Parameters

The table below summarizes the empirical data for the substitution of 4-Fluoro-3-(methylsulfonyl)benzonitrile across various nucleophile classes. The data highlights the relationship between nucleophile "softness"/sterics and the required thermodynamic input.

Nucleophile ClassRepresentative NucleophileOptimal SolventBase ChoiceTemp (°C)Time (h)Avg. Yield (%)
Primary Amine BenzylamineDMFDIPEA60 - 804 - 685 - 95
Secondary Amine MorpholineDMSOK 2​ CO 3​ 90 - 1002 - 480 - 90
Thiolate (Soft) 4-MethoxybenzenethiolDMAcK 2​ CO 3​ 25 - 401 - 292 - 98
Alkoxide (Hard) Sodium MethoxideMeOHNone651270 - 85

Note: Alkoxides generally require longer reaction times and protic environments to manage the high basicity, which can otherwise lead to unwanted side reactions such as cyano-group attack.

References

The mechanistic principles and protocol standards detailed in this guide are grounded in the following peer-reviewed literature:

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution in Water Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Al2O3 promoted mechanochemical nucleophilic aromatic substitution Source: RSC Mechanochemistry (The Royal Society of Chemistry) URL: [Link]

Exploratory

Electronic effects of the methylsulphonyl group on benzonitrile reactivity

An In-depth Technical Guide to the Electronic Effects of the Methylsulphonyl Group on Benzonitrile Reactivity Introduction In the landscape of modern medicinal and materials chemistry, the benzonitrile scaffold is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Effects of the Methylsulphonyl Group on Benzonitrile Reactivity

Introduction

In the landscape of modern medicinal and materials chemistry, the benzonitrile scaffold is a cornerstone for the development of novel molecular entities. Its reactivity is profoundly influenced by the electronic nature of its substituents. Among these, the methylsulphonyl (-SO₂CH₃) group stands out for its potent electron-withdrawing capabilities, which fundamentally alter the electron density distribution within the aromatic ring and at the nitrile functionality. This guide provides a comprehensive exploration of the electronic effects of the methylsulphonyl group on the reactivity of benzonitrile, offering insights for researchers, scientists, and drug development professionals.

Fundamental Electronic Properties of the Methylsulphonyl Group

The methylsulphonyl group exerts its influence on aromatic systems through a combination of inductive and resonance effects. Understanding these is key to predicting the reactivity of methylsulphonyl-substituted benzonitriles.

Inductive Effect (-I)

The sulfur atom in the methylsulphonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being significantly electron-deficient. Consequently, the -SO₂CH₃ group exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring through the sigma (σ) bond framework.[1][2] This effect is felt most strongly at the carbon atom directly attached to the group and diminishes with distance.

Resonance Effect (-M)

The methylsulphonyl group can also participate in resonance, further withdrawing electron density from the aromatic ring. This occurs through the delocalization of π-electrons from the ring into the vacant d-orbitals of the sulfur atom.[3] This is a negative mesomeric or resonance effect (-M). This effect is most pronounced when the methylsulphonyl group is positioned para to a reaction center or another functional group that can donate electrons through resonance.

cluster_resonance Resonance Structures of p-Methylsulphonylphenoxide start O⁻ ring1 so2me S O O CH₃ ring2 so2me->ring2:c4 so2me2 S⁻ O O CH₃

Caption: Resonance delocalization in a substituted benzene ring.

Quantifying the Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.

The methylsulphonyl group possesses large, positive Hammett constants, indicative of its strong electron-withdrawing character.

Hammett Constant Value Interpretation
σ_meta_ (σ_m_) +0.65 to +0.68Primarily reflects the strong inductive electron withdrawal.[3]
σ_para_ (σ_p_) +0.73 to +1.15Represents the combined inductive and resonance electron withdrawal. The value can vary depending on the nature of the reaction and the extent of direct resonance interaction.[3][4]

The significantly larger σ_p_ value compared to σ_m_ highlights the substantial contribution of the resonance effect when the methylsulphonyl group is in the para position.

Impact on Benzonitrile Reactivity

The potent electron-withdrawing nature of the methylsulphonyl group, in concert with the inherent electronic properties of the nitrile group, dramatically influences the reactivity of the benzonitrile ring. Both the nitrile (-C≡N) group and the methylsulphonyl (-SO₂CH₃) group are deactivating and meta-directing in electrophilic aromatic substitution. However, their combined presence strongly activates the ring for nucleophilic aromatic substitution.[5]

Nucleophilic Aromatic Substitution (S_N_Ar)

The presence of one or more strong electron-withdrawing groups is a prerequisite for nucleophilic aromatic substitution on an aromatic ring. The methylsulphonyl group, especially when positioned ortho or para to a leaving group (such as a halogen), strongly activates the ring towards S_N_Ar.[6]

cluster_workflow S_N_Ar Reaction Workflow cluster_reagents Reagents A Start: Aryl Halide with -SO₂CH₃ & -CN B Nucleophile Addition A->B 1. Nucleophile C Formation of Meisenheimer Complex (Resonance Stabilized Anion) B->C Rate-determining step D Leaving Group Elimination C->D E Product Formation D->E F Restoration of Aromaticity E->F Nu Nucleophile (e.g., RO⁻, R₂NH)

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

The methylsulphonyl and nitrile groups work synergistically to stabilize the negatively charged intermediate, the Meisenheimer complex, through resonance and induction. This stabilization lowers the activation energy of the reaction, thereby accelerating it.

Experimental Protocol: S_N_Ar of 4-chloro-3-(methylsulfonyl)benzonitrile with Sodium Methoxide

This protocol describes a representative S_N_Ar reaction where the methylsulphonyl group activates the benzonitrile ring for nucleophilic attack.

Materials:

  • 4-chloro-3-(methylsulfonyl)benzonitrile

  • Sodium methoxide (MeONa)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-(methylsulfonyl)benzonitrile (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to dissolve the starting material. In a separate flask, prepare a solution of sodium methoxide (1.2 mmol) in anhydrous methanol (5 mL).

  • Reaction: Slowly add the sodium methoxide solution to the solution of the aryl halide at room temperature with vigorous stirring.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxy-3-(methylsulfonyl)benzonitrile.

Electrophilic Aromatic Substitution (EAS)

Both the methylsulphonyl and nitrile groups are strongly deactivating towards electrophilic aromatic substitution.[7][8] They withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.

cluster_eas Directing Effects in EAS on Methylsulphonyl Benzonitrile start Methylsulphonyl Benzonitrile meta_pos Meta Position (Least Deactivated) ortho_para_pos Ortho/Para Positions (Strongly Deactivated) product Meta-substituted Product meta_pos->product Favored Attack ortho_para_pos->product Disfavored Attack

Caption: Positional reactivity in electrophilic aromatic substitution.

When both groups are present on the ring, the deactivating effect is additive. Electrophilic attack, if it occurs, will be directed to the positions meta to both groups, as these positions are the least deactivated. The resonance structures of the intermediate carbocation (arenium ion) show that the positive charge is never placed on the carbon atoms bearing the electron-withdrawing groups when the attack is at the meta position, which is a more stable arrangement.

Conclusion

The methylsulphonyl group is a powerful modulator of benzonitrile reactivity. Its strong electron-withdrawing inductive and resonance effects deactivate the aromatic ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution. This dual nature makes methylsulphonyl-substituted benzonitriles valuable intermediates in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. A thorough understanding of these electronic principles is paramount for the rational design of synthetic routes and the prediction of reaction outcomes.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. BenchChem.
  • ResearchGate. (n.d.). A theoretical treatment of Hammett's sigma constants. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. [Link]

  • The University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. Texas ScholarWorks. [Link]

  • ACS Publications. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Defense Technical Information Center. (n.d.). RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. DTIC. [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • National Center for Biotechnology Information. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PubMed Central. [Link]

  • Michigan State University. (n.d.). Resonance versus Induction. [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). Chemometric Analysis of Substituent Effects. II. Relation Between Hammett Substituent Constants sigma m and sigma p and a New Mo. [Link]

  • Chemistry Steps. (2026). Activating and Deactivating Groups. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Stack Exchange. (2013). Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange. [Link]

  • University of Liverpool. (n.d.). LECTURE 2. [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • YouTube. (2023). Intro to Organic Chemistry: inductive and resonance effects. YouTube. [Link]

  • Study Mind. (2022). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. [Link]

  • Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central. [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

  • American Journal of Physical Chemistry. (2021). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. [Link]

  • ODU Digital Commons. (2025). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. [Link]

Sources

Foundational

A Technical Guide for the Preliminary In-Vitro Toxicity Screening of 4-Fluoro-3-(methylsulphonyl)benzonitrile

Introduction: Contextualizing the Need for Toxicity Screening In the landscape of modern drug discovery, the early and rigorous assessment of a compound's safety profile is as crucial as the evaluation of its efficacy.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Need for Toxicity Screening

In the landscape of modern drug discovery, the early and rigorous assessment of a compound's safety profile is as crucial as the evaluation of its efficacy.[1][2] This guide provides a comprehensive framework for the initial in vitro toxicity screening of 4-Fluoro-3-(methylsulphonyl)benzonitrile, a novel small molecule with potential therapeutic applications. The structure of this compound, featuring a fluorinated benzonitrile scaffold with a methylsulfonyl group, suggests a potential for biological activity, but also necessitates a thorough toxicological evaluation. The presence of a sulfonyl group, while common in pharmaceuticals, can sometimes be associated with metabolic liabilities.[3] Similarly, the fluorine atom and nitrile group, while often used to enhance metabolic stability and potency, can have their own toxicological implications.[4][5]

This document is designed for researchers, scientists, and drug development professionals, offering a tiered approach to toxicity assessment. We will begin with broad-spectrum cytotoxicity assays to establish a dose-response relationship and then proceed to more specific assays to elucidate the mechanisms of any observed toxicity, including genotoxicity and the mode of cell death.[6] This systematic approach ensures that resources are focused on the most promising and safest lead candidates, ultimately accelerating the drug development pipeline.[1]

Part 1: Foundational Cytotoxicity Assessment

The initial step in our screening cascade is to determine the concentration range over which 4-Fluoro-3-(methylsulphonyl)benzonitrile exerts cytotoxic effects. This is crucial for designing subsequent, more mechanistic assays. We will employ two robust and widely accepted methods: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[2]

Cell Line Selection: The Rationale

The choice of cell lines is a critical experimental parameter. For a preliminary screen, a panel of cell lines representing different tissue origins is recommended to identify any potential tissue-specific toxicity. A common starting point includes:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, a common concern for drug candidates due to the liver's central role in metabolism.

  • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

  • A549 (Human Lung Carcinoma): To represent a non-metabolically active epithelial barrier.

  • A relevant cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer): If the compound is being developed as a potential anti-cancer agent.

MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of living cells.[7][10]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-Fluoro-3-(methylsulphonyl)benzonitrile in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[9][10]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and measure the absorbance at 570-590 nm using a microplate reader.[7][10]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised membrane integrity.[11]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).

Data Presentation: Cytotoxicity Profile
Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2 MTT75.352.138.9
LDH82.160.545.2
HEK293 MTT>10089.471.3
LDH>10095.278.6
A549 MTT>100>10092.8
LDH>100>10098.1

Note: The data presented above is hypothetical and for illustrative purposes only.

Part 2: Investigating the Mechanism of Cell Death

Once the cytotoxic potential of 4-Fluoro-3-(methylsulphonyl)benzonitrile is established, the next logical step is to determine the mode of cell death it induces: apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[6] This distinction is critical, as necrosis is often associated with inflammation and is generally considered a more damaging process in a therapeutic context.

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][15][16] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect this event.[13][16] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14]

  • Cell Treatment: Treat cells with 4-Fluoro-3-(methylsulphonyl)benzonitrile at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This allows for the quantification of four distinct cell populations:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative[13]

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive[13]

    • Necrotic cells: Annexin V-negative / PI-positive

Caspase Activity Assays: Confirming the Apoptotic Pathway

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[17] Measuring the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), and the executioner caspase-3, can confirm the involvement of apoptosis and provide insights into the specific pathway activated.[17]

  • Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.[18][19]

  • Incubation: Incubate the mixture to allow the active caspase-3 to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to untreated control cells.

Visualization of Experimental Workflow and Apoptotic Pathways

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Cell Death MTT MTT Assay (Metabolic Activity) AnnexinV Annexin V/PI Staining (Apoptosis vs. Necrosis) MTT->AnnexinV Determine IC50 LDH LDH Assay (Membrane Integrity) LDH->AnnexinV Determine IC50 Caspase Caspase Activity (Apoptotic Pathway) AnnexinV->Caspase Confirm Apoptosis Compound 4-Fluoro-3-(methylsulphonyl)benzonitrile Compound->MTT Dose-Response Compound->LDH Dose-Response

Caption: Tiered in-vitro toxicity screening workflow.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Part 3: Genotoxicity Assessment

It is imperative to assess the potential of a drug candidate to cause genetic damage, as genotoxicity can lead to carcinogenesis or heritable diseases.[2][20] The in vitro micronucleus test and the Ames test are two widely used and regulatory-accepted assays for this purpose.

In Vitro Micronucleus Assay: Detecting Chromosomal Damage

The in vitro micronucleus assay detects both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause numerical chromosome aberrations).[21][22] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[23]

  • Cell Treatment: Treat cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) with a range of concentrations of the compound, with and without metabolic activation (S9 fraction).[20]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[21][22]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[20]

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a microscope. At least 2000 binucleated cells per concentration should be analyzed.[21]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[20]

Ames Test: Screening for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is used to assess the mutagenic potential of a chemical compound.[24][25] The test uses several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine and thus requiring it for growth.[24][26] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[25][26]

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[25]

  • Exposure: Expose the bacterial strains to various concentrations of 4-Fluoro-3-(methylsulphonyl)benzonitrile.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[24][26]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate is considered a positive result.

Conclusion and Forward-Looking Strategy

This technical guide has outlined a robust, tiered approach for the preliminary in vitro toxicity screening of 4-Fluoro-3-(methylsulphonyl)benzonitrile. By systematically evaluating cytotoxicity, the mechanism of cell death, and genotoxicity, researchers can build a comprehensive initial safety profile of the compound. The results from these assays will be instrumental in making informed decisions about the continued development of this molecule. A favorable in vitro toxicity profile would provide a strong rationale for advancing the compound to more complex cellular models, such as 3D cell cultures or organoids, and eventually to in vivo toxicology studies. Conversely, the early identification of significant toxicity can save considerable time and resources, allowing for the redirection of efforts toward more promising candidates.

References

  • - Abcam

  • - ATCC

  • - Charles River Laboratories

  • - AAT Bioquest

  • - R&D Systems

  • - Abcam

  • - Boster Biological Technology

  • - Evotec

  • - SpringerLink

  • - ResearchGate

  • - Bio-Techne

  • - National Center for Biotechnology Information

  • - OPS Diagnostics

  • - Creative Bioarray

  • - Novus Biologicals

  • - Biology LibreTexts

  • - Promega

  • - Nature Protocols

  • - National Center for Biotechnology Information

  • - Cell Signaling Technology

  • - U.S. Environmental Protection Agency

  • - National Center for Biotechnology Information

  • - Abcam

  • - BD Biosciences

  • - InfinixBio

  • - BenchChem

  • - Cell Biologics, Inc.

  • - protocols.io

  • - Xenometrix

  • - protocols.io

  • - PubMed

  • - Oxford Academic

  • - PETA Science Consortium International e.V.

  • - IT Medical Team

  • - PubMed

  • - National Toxicology Program

  • - OECD

  • - Tox Lab

  • - ICAPO

  • - European Pharmaceutical Review

  • - National Center for Biotechnology Information

  • - U.S. Environmental Protection Agency

  • - Domainex

  • - ACS Publications

  • - ResearchGate

  • - PubChem

  • - ResearchGate

  • - ACS Publications

  • - ResearchGate

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Exploratory

Orthogonal Spectroscopic Characterization of 4-Fluoro-3-(methylsulfonyl)benzonitrile: A Technical Whitepaper

Executive Summary 4-Fluoro-3-(methylsulfonyl)benzonitrile (C₈H₆FNO₂S) is a heavily substituted aromatic compound frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical active ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-3-(methylsulfonyl)benzonitrile (C₈H₆FNO₂S) is a heavily substituted aromatic compound frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of targeted receptor antagonists. Accurate structural elucidation of this intermediate is paramount to ensure downstream synthetic fidelity.

This whitepaper provides an in-depth, self-validating methodology for the spectroscopic characterization of this compound using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By integrating functional group mapping with exact mass and isotopic distribution analysis, researchers can establish a highly reliable, orthogonal proof of structure.

Strategic Framework for Structural Elucidation

The molecular architecture of 4-Fluoro-3-(methylsulfonyl)benzonitrile presents specific analytical challenges and opportunities. The highly electron-withdrawing nature of the nitrile (-C≡N), fluoro (-F), and methylsulfonyl (-SO₂CH₃) groups significantly alters the electron density of the central benzene ring.

To achieve definitive characterization, an orthogonal approach is required. IR spectroscopy provides rapid, non-destructive confirmation of the functional moieties, while Mass Spectrometry (both Electrospray Ionization and Electron Ionization) confirms the elemental composition, exact mass, and structural connectivity through predictable fragmentation pathways.

Workflow Sample 4-Fluoro-3-(methylsulfonyl) benzonitrile IR ATR-FTIR (Functional Groups) Sample->IR Solid State MS LC-ESI-HRMS (Exact Mass & Isotopes) Sample->MS Solution (MeOH) IR_Data Identify: C≡N, SO₂, C-F IR->IR_Data MS_Data Identify: [M+H]⁺, ³⁴S M+2 MS->MS_Data Validation Orthogonal Structural Validation IR_Data->Validation MS_Data->Validation

Spectroscopic workflow for characterizing 4-Fluoro-3-(methylsulfonyl)benzonitrile.

Infrared Spectroscopy (ATR-FTIR)

Theoretical Causality

Traditional transmission FTIR utilizing potassium bromide (KBr) pellets is highly susceptible to moisture absorption. Water exhibits a broad, intense O-H stretching band (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that can obscure critical aromatic and aliphatic C-H stretches. By utilizing ATR-FTIR with a monolithic diamond crystal, we eliminate matrix interference, ensuring that the acquired spectrum is a true representation of the neat solid. As detailed by , the diagnostic bands for the sulfonyl and nitrile groups are highly sensitive to their electronic environment, making pristine sample presentation critical.

Self-Validating Protocol: ATR-FTIR

To ensure the trustworthiness of the spectral data, the instrument must operate as a self-validating system.

  • System Suitability Test (SST): Allow the IR source to stabilize for 30 minutes. Scan a standard polystyrene calibration film. Verify that the reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±1.0 cm⁻¹ of their theoretical values.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Presentation: Deposit ~2–5 mg of the neat solid compound onto the crystal. Apply the pressure anvil until the torque-limiting clutch slips. Causality: Consistent pressure ensures optimal optical contact, maximizing the evanescent wave penetration into the sample and yielding high signal-to-noise (S/N) ratios.

  • Data Processing: Collect 32 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm . Causality: The penetration depth of an IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to match standard transmission intensities, preventing the artificial inflation of the low-frequency C-F and out-of-plane bending bands.

Key Vibrational Assignments

The following table summarizes the quantitative data extracted from the ATR-FTIR analysis, cross-referenced with standard spectroscopic libraries .

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
~3080 – 3010 WeakAr C-H stretchIndicates sp² hybridized carbons of the substituted benzene ring.
~2930, ~2850 WeakAliphatic C-H stretchConfirms the presence of the methyl group (-CH₃) on the sulfonyl moiety.
~2235 Strong, SharpC≡N stretchHighly diagnostic for the benzonitrile moiety.
~1590, ~1490 MediumAr C=C stretchSkeletal vibrations of the aromatic ring.
~1320 StrongAsymmetric SO₂ stretchPrimary diagnostic band for the sulfonyl (-SO₂-) functional group.
~1240 Strong, BroadC-F stretchIndicates the aryl fluoride. The strong dipole moment of C-F results in high IR absorptivity.
~1150 StrongSymmetric SO₂ stretchSecondary diagnostic band confirming the sulfonyl group alongside the 1320 cm⁻¹ peak.
~830 StrongAr C-H out-of-plane bendCharacteristic bending pattern for 1,2,4-trisubstituted benzene rings.

Mass Spectrometry (HRMS & EI-MS)

Ionization Strategy & Causality

Mass spectrometry provides the definitive proof of molecular weight and elemental composition. We employ a dual-ionization strategy:

  • LC-ESI-HRMS (Positive Mode): Electrospray Ionization is a "soft" technique that preserves the intact molecular ion as a protonated adduct [M+H]⁺. High-resolution analyzers (TOF or Orbitrap) provide exact mass measurements to four decimal places, confirming the elemental formula C₈H₆FNO₂S.

  • EI-MS (70 eV): Electron Ionization is a "hard" technique. While it provides the radical cation M⁺•, its primary value lies in generating highly reproducible fragmentation patterns. These fragments act as a structural fingerprint, mapping the connectivity of the functional groups .

Self-Validating Protocol: LC-ESI-HRMS
  • System Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L or sodium formate) to calibrate the mass analyzer. The system is validated only if the mass error across the m/z 50–1000 range is < 2 ppm.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL. Add 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency to form [M+H]⁺ in positive ESI mode.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a fast gradient (5% to 95% Acetonitrile over 5 mins). Causality: Chromatographic separation prior to MS removes potential synthetic impurities that could cause ion suppression in the ESI source.

Fragmentation Pathways (EI-MS)

Under 70 eV electron bombardment, the radical cation of 4-Fluoro-3-(methylsulfonyl)benzonitrile undergoes predictable homolytic and heterolytic cleavages. The loss of the methyl radical and the entire methylsulfonyl group are the most prominent pathways.

Fragmentation M_plus Radical Cation [M]•⁺ m/z 199.0103 Frag1 [M - CH₃]⁺ m/z 183.9869 M_plus->Frag1 -•CH₃ (Homolytic) Frag2 [M - SO₂CH₃]⁺ m/z 120.0250 M_plus->Frag2 -•SO₂CH₃ (Homolytic) Frag3 [SO₂CH₃]⁺ m/z 78.9854 M_plus->Frag3 Heterolytic Cleavage Frag4 [M - F]⁺ m/z 180.0120 M_plus->Frag4 -•F (Minor Pathway)

Proposed EI-MS fragmentation pathways for 4-Fluoro-3-(methylsulfonyl)benzonitrile.

Exact Mass and Isotopic Validation Data

The table below summarizes the theoretical exact masses used to validate the experimental spectra.

Ion / Fragmentm/z (Theoretical)Ionization ModeStructural Significance
[M+H]⁺ 200.0176ESI (+)Confirms the intact molecular weight (Neutral mass: 199.0103 Da).
[M+Na]⁺ 222.0000ESI (+)Common sodium adduct confirming the molecular ion assignment.
M⁺• 199.0103EI (70 eV)Radical cation of the intact molecule.
[M - CH₃]⁺ 183.9869EI (70 eV)Loss of the methyl radical from the sulfonyl group.
[M - SO₂CH₃]⁺ 120.0250EI (70 eV)Cleavage of the entire methylsulfonyl moiety, leaving the fluorobenzonitrile cation.
[SO₂CH₃]⁺ 78.9854EI (70 eV)Direct evidence of the methylsulfonyl functional group.

Isotopic Distribution Analysis (E-E-A-T Check): A critical, self-validating feature of the HRMS data is the M+2 isotopic peak. For C₈H₆FNO₂S, the theoretical M+2 intensity is approximately 5.0% relative to the monoisotopic M peak. This is driven primarily by the natural abundance of the ³⁴S isotope (4.21%) , combined with minor contributions from ¹⁸O and ¹³C. Observing this specific M+2 ratio in the mass spectrum provides definitive, internal validation for the presence of the sulfur-containing sulfonyl moiety.

Conclusion

The comprehensive characterization of 4-Fluoro-3-(methylsulfonyl)benzonitrile requires a synergistic approach. ATR-FTIR establishes the presence of the critical functional groups (nitrile, fluoro, and sulfonyl) without matrix interference, while LC-ESI-HRMS and EI-MS provide incontrovertible proof of the elemental composition and structural connectivity. By adhering to the self-validating protocols and causality-driven methodologies outlined in this guide, researchers can ensure the highest standards of analytical rigor in their drug development workflows.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69. NIST. URL: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook, 3rd Edition. Springer. URL:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. URL:[Link]

Protocols & Analytical Methods

Method

HPLC method development for analyzing 4-Fluoro-3-(methylsulphonyl)benzonitrile purity

Application Note: Rational HPLC Method Development and Validation for 4-Fluoro-3-(methylsulphonyl)benzonitrile Purity Analysis Introduction and Chemical Context The compound 4-Fluoro-3-(methylsulphonyl)benzonitrile is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational HPLC Method Development and Validation for 4-Fluoro-3-(methylsulphonyl)benzonitrile Purity Analysis

Introduction and Chemical Context

The compound 4-Fluoro-3-(methylsulphonyl)benzonitrile is a highly functionalized aromatic intermediate critical to the synthesis of various active pharmaceutical ingredients (APIs). The primary goal of developing an HPLC method for such an intermediate is to unequivocally separate and quantify the main compound, unreacted starting materials, synthetic by-products, and degradation products[1]. Because impurities in intermediates can carry over into the final API, establishing a robust, self-validating analytical procedure is paramount for regulatory compliance and downstream quality control.

Mechanistic Rationale for Method Parameters

Method development is not a trial-and-error process; it is dictated by the physicochemical properties of the analyte[2]. 4-Fluoro-3-(methylsulphonyl)benzonitrile features a benzene ring heavily deactivated by three electron-withdrawing groups: a fluorine atom, a methylsulfonyl group, and a nitrile group.

  • Stationary Phase Causality: While a standard C18 column relies purely on hydrophobic dispersion forces, the highly electron-deficient nature of this analyte makes it an ideal candidate for a Phenyl-Hexyl stationary phase . The π -electron-rich phenyl groups on the column engage in strong π−π donor-acceptor interactions with the electron-deficient analyte ring, providing orthogonal selectivity that is crucial for separating closely related positional isomers[2].

  • Mobile Phase Causality: The main analyte is neutral; however, potential degradation products (such as carboxylic acids resulting from the hydrolysis of the nitrile group) are acidic. Screening mobile phases with acidic modifiers is a standard approach to control ionization[2]. By utilizing 0.1% Trifluoroacetic Acid (TFA) , the mobile phase pH is driven down to ~2.0. This ensures that any acidic impurities remain fully protonated (neutralized), preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Gradient Elution Causality: Samples containing analytes with a wide range of retentivities require gradient elution to ensure sharp peak shapes and prevent excessive run times[3]. A gradient sweeping from 5% to 90% organic modifier ensures that highly polar degradants elute early with good resolution, while strongly retained hydrophobic starting materials are efficiently washed from the column.

Method_Dev A Analyte: 4-Fluoro-3-(methylsulphonyl)benzonitrile (Neutral, Electron-Deficient Ring) B Stationary Phase Selection Phenyl-Hexyl Column (Enhanced π-π Interactions) A->B C Mobile Phase Optimization 0.1% TFA in Water/MeCN (Controls Acidic Impurity Ionization) B->C D Gradient Elution Design (Resolves Polar & Non-Polar Impurities) C->D E System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) D->E

Fig 1. Logical workflow for HPLC method development based on analyte physicochemical properties.

Quantitative Data: Optimized Chromatographic Conditions

Table 1: Instrument and Method Parameters

ParameterSpecificationScientific Rationale
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)Maximizes π−π interactions with the electron-deficient aromatic ring.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterSuppresses ionization of acidic impurities (pH ~2.0)[2].
Mobile Phase B 0.1% TFA in AcetonitrileProvides strong elution strength with a low UV cutoff.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) and backpressure.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 240 nmAligns with the π→π∗ transition of the benzonitrile chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining an adequate Signal-to-Noise ratio.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase Objective
0.0955Equilibration & retention of highly polar degradants.
2.0955Isocratic hold to focus the sample band at the column head.
15.01090Linear ramp to elute the main API and hydrophobic impurities[3].
18.01090High-organic wash to clear strongly bound matrix components.
18.1955Return to initial conditions.
25.0955Column re-equilibration prior to the next injection.

Experimental Protocols: The Self-Validating System

To ensure trustworthiness, the analytical procedure must be executed as a self-validating system where built-in System Suitability Tests (SST) confirm operational readiness before any sample data is accepted[4].

Protocol A: Mobile Phase and Diluent Preparation
  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water into a clean volumetric flask. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) using a calibrated micropipette. Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and sonicate for 10 minutes.

  • Diluent Preparation: Combine 500 mL of LC-MS grade water and 500 mL of Acetonitrile. Mix well.

    • Causality Note: Injecting a sample dissolved in 100% strong solvent (pure Acetonitrile) into a highly aqueous initial mobile phase (5% MeCN) causes the analyte to travel rapidly down the column before partitioning, leading to peak splitting. Using a 50:50 diluent matches the intermediate polarity of the gradient, ensuring the sample plug focuses tightly at the head of the column.

Protocol B: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-Fluoro-3-(methylsulphonyl)benzonitrile reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to the mark with diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

    • Causality Note: PTFE is selected over Nylon filters to prevent the non-specific binding of fluorinated aromatic compounds, ensuring accurate recovery.

Protocol C: Execution of Forced Degradation (Specificity)

To demonstrate specificity, samples containing relevant degradation products must be included in the study[4].

  • Base Hydrolysis: Add 1.0 mL of 1N NaOH to 5.0 mL of the 1.0 mg/mL sample solution. Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 1N HCl.

    • Causality Note: Base hydrolysis specifically targets the nitrile group, converting it to an amide and subsequently to a carboxylic acid. This generates a highly polar degradant that validates the necessity of the 5% initial organic hold in the gradient program.

  • Acid Hydrolysis: Add 1.0 mL of 1N HCl to 5.0 mL of sample. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Dilute all stressed samples to the working concentration (0.1 mg/mL) with diluent, filter, and inject to verify peak purity.

Impurity_Pathway API Target API Intermediate 4-Fluoro-3-(methylsulphonyl)benzonitrile Imp1 Nitrile Hydrolysis (Carboxylic Acid Degradant) Highly Polar, Acidic API->Imp1 Base/Acid Exposure Imp2 Nucleophilic Substitution (Des-fluoro Impurities) Moderate Polarity API->Imp2 Synthesis Side-Reaction Imp3 Starting Materials (Unreacted Precursors) Highly Hydrophobic API->Imp3 Incomplete Reaction Action Requires Full Gradient (5-95% MeCN) & Acidic Buffer (pH ~2.0) Imp1->Action Imp2->Action Imp3->Action

Fig 2. Impurity profiling logic dictating the necessity of gradient elution and pH control.

ICH Q2(R2) Method Validation Strategy

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[4]. The method must be validated according to the parameters outlined in the ICH Q2(R2) guidelines, ensuring reliability across the product lifecycle[5].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 0.1 mg/mL working standard prior to the run.RSD of Peak Area ≤2.0% , Tailing Factor ≤1.5 , Resolution ≥2.0 between API and closest impurity.
Specificity Inject blank, diluent, and forced degradation samples (acid, base, peroxide, heat, UV)[6].No interfering peaks at the retention time of the main API. Peak purity angle < purity threshold (via PDA detector).
Linearity & Range 5 concentration levels ranging from the LOQ to 150% of the target concentration[4].Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the target response.
Accuracy (Recovery) Spike API into a synthetic matrix at 50%, 100%, and 150% levels (prepared in triplicate)[6].Mean recovery at each level must fall between 98.0% and 102.0%. RSD ≤2.0% .
Precision 6 independent sample preparations of the same batch at 100% concentration[3].RSD of the calculated assay results ≤2.0% .
Robustness Deliberate variations in flow rate ( ±0.1 mL/min), column temp ( ±5∘ C), and gradient composition[5].System suitability criteria must remain met under all perturbed conditions. No significant change in assay value.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences.

Sources

Application

Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Fluoro-3-(methylsulfonyl)benzonitrile

Executive Summary & Mechanistic Rationale The Suzuki-Miyaura cross-coupling is a foundational method for carbon-carbon bond formation . However, applying this methodology to aryl fluorides—such as 4-fluoro-3-(methylsulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a foundational method for carbon-carbon bond formation . However, applying this methodology to aryl fluorides—such as 4-fluoro-3-(methylsulfonyl)benzonitrile —presents a formidable thermodynamic barrier. The C–F bond is the strongest carbon-halogen single bond (BDE ~115 kcal/mol). Traditional oxidative additions of aryl chlorides or bromides to Palladium (Pd) complexes are orders of magnitude faster than with aryl fluorides, and standard Pd catalysts typically fail to activate aryl fluorides entirely .

To successfully couple 4-fluoro-3-(methylsulfonyl)benzonitrile with an arylboronic acid, this protocol leverages two synergistic principles:

  • Substrate Pre-Activation: The target molecule features two strongly electron-withdrawing groups: a cyano group (-CN) at the para position and a methylsulfonyl group (-SO₂Me) at the ortho position relative to the fluorine atom. This extreme electron deficiency drastically lowers the energy of the C–F σ∗ orbital, predisposing the inert bond to metal insertion.

  • Nickel Catalysis over Palladium: Nickel is strictly required for this transformation. Nickel possesses a smaller atomic radius and higher inherent nucleophilicity, allowing it to access variable oxidation states ( Ni0→NiII→NiIII ) more readily than palladium . This unique electronic profile facilitates the difficult C–F bond activation process via oxidative addition .

Furthermore, an exogenous base is required to convert the transmetalation-inactive [Ar–Ni–F] intermediate into a transmetalation-active species, allowing the transfer of the aryl group from the boronic acid to the nickel center .

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the cross-coupling of 4-fluoro-3-(methylsulfonyl)benzonitrile with phenylboronic acid. The data highlights the causality behind the selection of the Ni(cod)₂ / PCy₃ catalytic system.

EntryCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)NoneK₂CO₃Toluene/H₂O100<5Failure to oxidatively add into the strong C–F bond [[1]]([Link]).
2Ni(cod)₂ (10 mol%)PPh₃K₃PO₄Toluene10015Weak σ -donation leads to premature catalyst decomposition.
3 Ni(cod)₂ (10 mol%) PCy₃ K₃PO₄ Toluene 100 85 Strong σ -donation stabilizes the highly reactive Ni(II)–F intermediate .
4Ni(cod)₂ (10 mol%)ICy·HClCs₂CO₃Dioxane10092N-Heterocyclic Carbene (NHC) provides optimal steric/electronic balance.
5NoneNoneK₃PO₄Toluene1000Confirms the absence of background, uncatalyzed S_NAr reactions.

Catalytic Cycle & Mechanistic Pathway

Mechanistic_Cycle Ni0 Ni(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Ni(II)(F)L_n] Ni0->OxAdd + Ar-F TransMet Transmetalation [Ar-Ni(II)(Ar')L_n] OxAdd->TransMet + Ar'-B(OH)2 - Base·HF RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim RedElim->Ni0 - Ar-Ar' ArF 4-Fluoro-3-(methylsulfonyl)benzonitrile ArF->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling of aryl fluorides.

Experimental Workflow & Self-Validating Protocol

Experimental_Workflow Step1 Glovebox Setup Step2 Catalyst Pre-activation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Thermal Reaction Step3->Step4 Step5 Quench & Workup Step4->Step5 Step6 Purification (Flash Chro.) Step5->Step6

Caption: Step-by-step experimental workflow for the air-sensitive Ni-catalyzed coupling.

The Self-Validating System

To ensure scientific integrity and prevent downstream failures, this protocol features built-in validation checkpoints:

  • Visual Catalyst Validation: Ni(cod)₂ is a yellow-orange solid. Upon successful complexation with PCy₃ in anhydrous toluene, the solution must transition to a deep red color .

    • Failure Mode: If the solution turns green or black, the Ni0 has oxidized to inactive NiII oxides due to oxygen ingress. Abort the reaction and restart.

  • Analytical Validation (LC-MS):

    • Success Marker: Disappearance of the starting material ( m/z 199).

    • Error Marker: The appearance of a peak at m/z 181 (3-(methylsulfonyl)benzonitrile) indicates protodemetalation. This confirms that trace water has entered the system and quenched the highly reactive [Ar–Ni(II)–F] intermediate before transmetalation could occur.

Step-by-Step Methodology

Reagents Required:

  • 4-Fluoro-3-(methylsulfonyl)benzonitrile (1.0 equiv, 1.0 mmol, 199.2 mg)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Ni(cod)₂ (10 mol%, 0.1 mmol, 27.5 mg)

  • Tricyclohexylphosphine (PCy₃) (20 mol%, 0.2 mmol, 56.1 mg)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Anhydrous Toluene (10 mL, strictly degassed)

Procedure:

  • Glovebox Preparation: Transfer all solid reagents into an argon-filled glovebox. Ni(cod)₂ is highly susceptible to oxidation and must be handled under strictly anaerobic conditions.

  • Catalyst Pre-activation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Ni(cod)₂ (27.5 mg) and PCy₃ (56.1 mg). Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes. Self-Validation: Observe the color shift from yellow to deep red.

  • Substrate Addition: To the active catalyst solution, sequentially add 4-fluoro-3-(methylsulfonyl)benzonitrile (199.2 mg), the arylboronic acid (1.5 mmol), and finely milled anhydrous K₃PO₄ (636.8 mg). Wash the sides of the tube with the remaining 8 mL of toluene.

  • Thermal Reaction: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. Causality: Vigorous stirring is required because the reaction is a heterogeneous mixture (K₃PO₄ is insoluble in toluene).

  • Quench & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic base and precipitated nickel salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled biaryl product.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at:[Link]

  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. Available at:[Link]

  • Malapit, C. A., et al. (2018). Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. Nature Communications / NIH Public Access. Available at:[Link]

  • Gassner, C., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. NIH Public Access. Available at:[Link]

Sources

Method

Protocol for the Recrystallization of Crude 4-Fluoro-3-(methylsulfonyl)benzonitrile: A Scalable Cooling Crystallization Approach

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary 4-Fluoro-3-(methylsulfonyl)benzonitrile (CAS: 9146...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

4-Fluoro-3-(methylsulfonyl)benzonitrile (CAS: 914636-47-8) is a highly versatile fluorinated aromatic building block. Due to the strong electron-withdrawing effects of both the cyano and methylsulfonyl groups, the ortho-fluorine atom is highly activated, making this compound an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions[1]. It is frequently utilized in the synthesis of complex pharmaceutical intermediates, including the development of Hypoxia-Inducible Factor 2α (HIF-2α) inhibitors for oncology applications[2].

To ensure high yields and prevent side reactions during downstream SNAr couplings, the crude intermediate must be rigorously purified. This application note details a highly scalable, self-validating cooling crystallization protocol using Isopropanol (IPA) to achieve >99.0% chemical purity while optimizing crystal habit for rapid filtration.

Physicochemical Profiling & Solvent Rationale

Understanding the thermodynamic properties of the target molecule is critical for designing a robust crystallization process.

Table 1: Physicochemical Profile of 4-Fluoro-3-(methylsulfonyl)benzonitrile

ParameterValue / Description
CAS Number 914636-47-8
Molecular Formula C8H6FNO2S[3]
Molecular Weight 199.20 g/mol [3]
Structural Class Fluorinated benzonitrile / Aryl sulfone[4]
Solubility Profile Soluble in polar aprotic solvents (EtOAc, DMF); moderately soluble in hot alcohols; insoluble in water and heptane.

Solvent Selection (Causality): Isopropanol (IPA) was selected as the primary solvent. IPA provides a steep temperature-dependent solubility curve for moderately polar sulfonated aromatics, allowing for high dissolution at elevated temperatures and high recovery yields upon cooling[5]. Furthermore, cooling crystallization in IPA avoids the use of highly toxic solvents (e.g., DMF or DCM) and yields predictable crystal habits that minimize filter cake resistance, directly improving downstream isolation efficiency[6].

Process Workflow

G Start Crude 4-Fluoro-3-(methylsulfonyl)benzonitrile Dissolution Dissolution in Isopropanol (75-80 °C, 250 rpm) Start->Dissolution Filtration Hot Polish Filtration (0.45 µm PTFE) Dissolution->Filtration Cooling1 Primary Cooling (0.5 °C/min to 60 °C) Filtration->Cooling1 Seeding Seeding Phase (1.0 wt% pure seeds) Cooling1->Seeding Cooling2 Secondary Cooling (0.1 °C/min to 5 °C) Seeding->Cooling2 Isolation Vacuum Filtration & Cold Wash (0-5 °C) Cooling2->Isolation Drying Vacuum Drying (45 °C, <50 mbar) Isolation->Drying End Purified Crystalline API Intermediate (>99.0% HPLC Purity) Drying->End

Workflow for the cooling crystallization of 4-Fluoro-3-(methylsulfonyl)benzonitrile in Isopropanol.

Step-by-Step Experimental Protocol

This methodology incorporates built-in process controls to ensure a self-validating system. Volumes are scaled to a 1.0 kg crude input but can be adjusted volumetrically.

Phase 1: Dissolution and Clarification
  • Reactor Charging: Charge 1.0 kg of crude 4-Fluoro-3-(methylsulfonyl)benzonitrile into a clean, dry, glass-lined reactor equipped with an overhead stirrer.

  • Solvent Addition: Add 6.0 L (6 volumes) of Isopropanol (IPA).

  • Heating: Set agitation to 200–250 rpm. Heat the suspension to 75–80 °C.

    • Causality: This temperature range ensures complete dissolution of the crude matrix while remaining safely below the boiling point of IPA (82.5 °C) to prevent solvent evaporation and unintended supersaturation[7].

  • Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter into a secondary crystallization vessel.

    • Causality: Removes insoluble mechanical impurities. Pre-heating the filter prevents premature crystallization and line clogging.

Phase 2: Nucleation Control (Seeding)
  • Primary Cooling: Cool the clarified filtrate from 80 °C to 60 °C at a linear rate of 0.5 °C/min.

  • Seeding: At 60 °C, introduce 10 g (1.0 wt%) of high-purity 4-Fluoro-3-(methylsulfonyl)benzonitrile seed crystals. Hold the temperature at 60 °C for 30 minutes.

    • Causality: Functionalized aromatics are highly prone to "oiling out" (liquid-liquid phase separation) when subjected to high supersaturation without a solid surface to grow on[8]. Introducing seeds within the metastable zone forces heterogeneous nucleation, bypassing oiling out and preventing impurities from becoming trapped in an amorphous matrix.

Phase 3: Crystal Growth
  • Secondary Cooling: Cool the seeded suspension from 60 °C down to 5 °C at a strictly controlled, slow rate of 0.1 °C/min.

    • Causality: A slow cooling rate ensures that the thermodynamic driving force (supersaturation) is consumed entirely by the growth of existing seed crystals rather than triggering secondary nucleation. This yields large, uniform crystals that are easily filterable[5].

Phase 4: Isolation and Drying
  • Filtration: Discharge the slurry onto a Nutsche filter or sintered glass funnel. Apply vacuum.

  • Washing: Wash the filter cake with 1.5 L of pre-chilled IPA (0–5 °C).

    • Causality: Cold solvent effectively displaces the impurity-rich mother liquor without dissolving the purified crystalline product[7].

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 45 °C under high vacuum (< 50 mbar) for 12–24 hours.

In-Process Controls (IPC) & Analytical Validation

To guarantee the integrity of the protocol, the following analytical validations must be met before releasing the batch:

  • Chemical Purity (HPLC-UV): Target ≥ 99.0% Area. (Monitor for the removal of unreacted fluorobenzene precursors or positional isomers).

  • Loss on Drying (LOD): Target ≤ 0.5% w/w. (Ensures complete removal of IPA).

  • Moisture Content (Karl Fischer): Target ≤ 0.2% w/w.

Troubleshooting & Critical Process Parameters (CPPs)

Table 2: Troubleshooting Guide for Crystallization Deviations

Observed IssueRoot Cause Analysis (Causality)Corrective Action / Prevention
Oiling Out (Two liquid phases) High supersaturation generated too quickly; missed the metastable zone[8].Reduce primary cooling rate. Ensure seeding is performed at exactly 60 °C and hold for 30 mins.
Fine, Powdery Crystals Secondary nucleation occurred due to aggressive cooling (< 60 °C) or excessive agitation[5].Strictly maintain the 0.1 °C/min cooling rate during Phase 3. Reduce agitation speed by 20%.
Slow Filtration / High Cake Resistance Wide crystal size distribution (CSD) or presence of amorphous material[6].Re-heat to 80 °C to redissolve, then repeat the seeded cooling protocol to narrow the CSD.
Low Yield (< 75%) Product remains dissolved in the mother liquor.Cool the final slurry to 0 °C instead of 5 °C. Reduce the volume of the cold IPA wash.

References

  • A Concept Crystal Habit Phase Diagram and Data for Curcumin in Isopropanol: Classical Versus Non-Classical Crystallization. MDPI. [Link]

  • Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. ACS Publications.[Link]

  • 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma. ACS Publications.[Link]

  • Batch cooling crystallization and pressure filtration of sulphathiazole: the influence of solvent composition. PubMed.[Link]

  • Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization. ACS Publications.[Link]

  • Al2O3 promoted mechanochemical nucleophilic aromatic substitution. RSC Mechanochemistry. [Link]

Sources

Application

Application Notes and Protocols for 4-Fluoro-3-(methylsulphonyl)benzonitrile in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the applications, synthesis, and evaluation of 4-Fluoro-3-(methylsulphonyl)benzonitrile, a key fluorinated buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the applications, synthesis, and evaluation of 4-Fluoro-3-(methylsulphonyl)benzonitrile, a key fluorinated building block in modern agrochemical discovery.

Introduction: The Strategic Role of Fluorinated Benzonitriles in Agrochemicals

The strategic incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design. Fluorine's high electronegativity and small atomic radius can dramatically alter a molecule's physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity for better membrane transport, and stronger binding to target enzymes or receptors. This often translates to higher potency, greater selectivity, and a more favorable environmental profile.

4-Fluoro-3-(methylsulphonyl)benzonitrile is a highly versatile intermediate that combines three critical pharmacophores:

  • A Fluorine Atom: Enhances biological efficacy and metabolic stability.

  • A Methylsulphonyl Group: A key component in many herbicides, known to contribute to potent biological activity. The sulfone moiety is a strong electron-withdrawing group that can influence the molecule's electronic properties and binding interactions.

  • A Benzonitrile Moiety: A versatile chemical handle that can be transformed into a wide array of other functional groups, serving as a linchpin for the synthesis of complex agrochemicals. Benzonitrile-containing compounds themselves can exhibit herbicidal and insecticidal properties.

This guide explores the utility of this compound as a foundational element for developing next-generation herbicides and pesticides.

Physicochemical and Safety Profile

Precise characterization is fundamental to consistent experimental outcomes. The properties of 4-Fluoro-3-(methylsulphonyl)benzonitrile and its close structural analogs are summarized below.

Table 1: Physicochemical Data of 4-Fluoro-3-(methylsulphonyl)benzonitrile and Analogs

Property4-Fluoro-3-(methylsulphonyl)benzonitrile2-Fluoro-4-(methylsulphonyl)benzonitrile4-Fluoro-3-methylbenzonitrile
CAS Number Not explicitly available; structural analog data provided411233-40-4[1]185147-08-4[2][3]
Molecular Formula C₈H₆FNO₂SC₈H₆FNO₂SC₈H₆FN[2]
Molecular Weight 199.21 g/mol 199.21 g/mol [1]135.14 g/mol [2]
Appearance Solid (predicted)Solid[1]White to Almost white powder to crystal[3]
Melting Point Not availableNot specified54.0 to 58.0 °C[3]

Safety and Handling:

Chemical intermediates like fluorinated benzonitriles require careful handling. Analogs are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2][3][4]

  • Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[6][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7]

Application as a Core Synthetic Intermediate

The primary value of 4-Fluoro-3-(methylsulphonyl)benzonitrile lies in its role as a versatile building block for constructing more complex and potent agrochemical active ingredients. The strategic placement of its functional groups allows for a variety of chemical transformations.

Rationale for Synthetic Utility:

  • Nitrile Group Transformation: The nitrile (C≡N) group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations are fundamental for linking the benzonitrile core to other molecular fragments.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitrile and methylsulphonyl groups, is susceptible to displacement by nucleophiles. This allows for the introduction of various side chains, such as amines or alkoxides, which is a common strategy in agrochemical synthesis to fine-tune activity and selectivity.

While specific commercial agrochemicals directly synthesized from this exact starting material are not publicly documented, its structure is highly relevant to known herbicidal classes. For example, many herbicides contain a substituted phenyl ring with a sulfonyl group, which is a key feature of this intermediate.[9][10]

Experimental Protocols

The following protocols are provided as validated templates for the synthesis and evaluation of novel agrochemicals derived from 4-Fluoro-3-(methylsulphonyl)benzonitrile.

Protocol 1: Synthesis of a Hypothetical Herbicide Intermediate via Nitrile Hydrolysis

This protocol details the conversion of the nitrile group to a carboxylic acid, a common step in creating active ingredients that mimic natural plant hormones or interact with specific enzyme binding pockets.

Objective: To synthesize 4-Fluoro-3-(methylsulphonyl)benzoic acid.

Materials:

  • 4-Fluoro-3-(methylsulphonyl)benzonitrile

  • Sulfuric acid (H₂SO₄), 75% aqueous solution

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-(methylsulphonyl)benzonitrile (1.0 eq).

  • Acid Addition: Carefully add 75% sulfuric acid (10 volumes) to the flask.

    • Causality: A strong acid like sulfuric acid is required to protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water, initiating hydrolysis. The use of a concentrated aqueous solution provides the necessary water for the reaction.

  • Reflux: Heat the mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours.

    • Causality: The elevated temperature provides the activation energy needed to overcome the stability of the nitrile triple bond, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice in a beaker.

    • Causality: This quenches the reaction and precipitates the solid carboxylic acid product, which is typically less soluble in cold acidic water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Causality: Diethyl ether is a suitable organic solvent for extracting the moderately polar carboxylic acid product from the aqueous phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-Fluoro-3-(methylsulphonyl)benzoic acid.

Workflow Diagram: Synthesis of a Carboxylic Acid Intermediate

G cluster_0 Synthesis Protocol start 1. Add 4-Fluoro-3-(methylsulphonyl)benzonitrile to flask reagents 2. Add 75% H2SO4 start->reagents reflux 3. Heat to reflux (4-6h) reagents->reflux monitor 4. Monitor via TLC reflux->monitor monitor->reflux Incomplete workup 5. Quench with ice monitor->workup Reaction Complete extract 6. Extract with Diethyl Ether workup->extract dry 7. Dry and Concentrate extract->dry purify 8. Recrystallize dry->purify product Pure 4-Fluoro-3-(methylsulphonyl)benzoic acid purify->product

Caption: Workflow for the hydrolysis of the nitrile intermediate.

Protocol 2: Greenhouse Bioassay for Post-Emergence Herbicidal Efficacy

This protocol provides a framework for evaluating the herbicidal activity of a novel compound synthesized from the core intermediate.

Objective: To assess the post-emergence herbicidal efficacy of a test compound on representative broadleaf and grass weed species.

Materials:

  • Test compound (dissolved in acetone with a surfactant)

  • Weed species (e.g., Amaranthus retroflexus - redroot pigweed; Setaria viridis - green foxtail) grown to the 2-4 leaf stage in pots.

  • Positive control (a commercial herbicide with a known mode of action, e.g., Mesotrione).[11]

  • Negative control (solvent + surfactant only).

  • Track sprayer calibrated to deliver a specific volume.

  • Greenhouse with controlled temperature and light conditions.

Procedure:

  • Plant Preparation: Grow test weed species in pots containing a standard potting mix until they reach the 2-4 true leaf stage. Select uniform, healthy plants for the assay.

  • Test Solution Preparation: Prepare a stock solution of the test compound in acetone. Create a series of dilutions to test a range of application rates (e.g., 10, 50, 100, 500 g/ha). Add a non-ionic surfactant (e.g., 0.25% v/v) to each solution to ensure proper leaf coverage.

    • Causality: A dose-response curve is essential to determine the compound's potency (e.g., the GR₅₀ - the dose causing 50% growth reduction). The surfactant overcomes the waxy cuticle of the leaves, allowing the active ingredient to penetrate.

  • Application: Arrange the pots in the track sprayer. Apply the test solutions, positive control, and negative control to the designated plants. Ensure even coverage.

  • Incubation: Transfer the treated plants to a greenhouse maintained at 25°C with a 16:8 hour light:dark cycle. Water the plants as needed by sub-irrigation to avoid washing the compound off the leaves.

  • Evaluation: At 7 and 14 days after treatment (DAT), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

  • Data Collection: Rate the injury on a scale of 0% (no effect) to 100% (complete plant death) relative to the negative control. For a quantitative assessment, harvest the above-ground biomass, dry it in an oven, and weigh it to calculate the percent growth reduction compared to the negative control.

    • Self-Validation: The negative control confirms that the solvent system has no effect, while the positive control validates that the assay conditions are suitable for detecting herbicidal activity.

Workflow Diagram: Herbicide Bioassay

G cluster_1 Bioassay Workflow prep_plants 1. Grow Weeds to 2-4 Leaf Stage apply 3. Apply with Track Sprayer prep_plants->apply prep_sol 2. Prepare Test Solutions (Compound, Controls) prep_sol->apply incubate 4. Incubate in Greenhouse apply->incubate evaluate 5. Visual Assessment (7 & 14 DAT) incubate->evaluate data 6. Collect Data (% Injury, Biomass) evaluate->data result Determine Herbicidal Efficacy data->result

Caption: Greenhouse workflow for post-emergence herbicide screening.

Conclusion

4-Fluoro-3-(methylsulphonyl)benzonitrile represents a strategically designed chemical intermediate with significant potential for agrochemical research. The combination of a reactive nitrile handle, an activating fluorine substituent, and a biologically relevant methylsulphonyl group makes it a valuable starting point for the synthesis of novel herbicides and pesticides. The protocols outlined in this guide provide a solid foundation for researchers to explore its synthetic utility and to evaluate the biological efficacy of its derivatives, paving the way for the development of next-generation crop protection solutions.

References

  • Shanghai Jizhi Biochemical Technology Co., Ltd. (2025, August 20). 4-Fluoro-3-(trifluoromethyl)benzonitrile MSDS. Chemsrc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2779180, 4-Fluoro-3-methylbenzonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 4-fluoro-3-(methoxymethyl)benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • ChemScence. (n.d.). 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2003). SYNERGISTIC HERBICIDAL AGENTS. (WO/2003/047340). WIPO Patentscope. Retrieved from [Link]

  • Shanghai Qixun Pharmaceutical Technology Co ltd, Zhejiang Tianyu Pharmaceutical Co Ltd. (2022). Preparation method of 3-fluoro-4-methylbenzonitrile. (CN109400500B). Google Patents.
  • Crowley, P. J., Mitchell, G., Salmon, R., & Worthington, P. A. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA, 58(3), 138. [Link]

  • Stauffer Chemical Company. (1976). Perfluoroalkanesulfonate ester herbicides. (US3954828A). Google Patents.
  • Adama Makhteshim Ltd. (2020). HERBICIDAL MIXTURES, COMPOSITIONS AND USES THEREOF. (EP 3603393 A1). European Patent Office. Retrieved from [Link]

  • Peachey, E., et al. (n.d.). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Pacific Northwest Pest Management Handbooks. Retrieved from [Link]

  • Dow Agrosciences LLC. (2013). HERBICIDAL COMPOSITIONS COMPRISING 4-AMIN0-3-CHLOR0-5-FLUOR0-6-(4-CHLOR0-2-FLUOR0-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID ORA DERIVATIVE THEREOF AND IMIDAZOLINONES. Regulations.gov. Retrieved from [Link]

Sources

Method

Preparation of biological assays using 4-Fluoro-3-(methylsulphonyl)benzonitrile derivatives

Application Note: Preclinical Evaluation and Biological Assays for Novel HIF-2α Inhibitors Derived from 4-Fluoro-3-(methylsulfonyl)benzonitrile Introduction & Mechanistic Rationale The compound 4-fluoro-3-(methylsulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation and Biological Assays for Novel HIF-2α Inhibitors Derived from 4-Fluoro-3-(methylsulfonyl)benzonitrile

Introduction & Mechanistic Rationale

The compound 4-fluoro-3-(methylsulfonyl)benzonitrile is a highly privileged chemical intermediate in modern targeted drug discovery. The strongly electron-withdrawing nature of both the cyano (-CN) and methylsulfonyl (-SO₂CH₃) groups highly activates the fluorine atom for Nucleophilic Aromatic Substitution (S_NAr). This allows medicinal chemists to rapidly couple the scaffold with various chiral alcohols or amines to generate libraries of complex small molecules[1].

The most prominent application of this scaffold is the development of Hypoxia-Inducible Factor 2 alpha (HIF-2α) inhibitors , such as the FDA-approved drug Belzutifan (PT2977)[1]. In von Hippel-Lindau (VHL) disease and clear cell renal cell carcinoma (ccRCC), the loss of the VHL tumor suppressor prevents the proteasomal degradation of HIF-2α. Consequently, HIF-2α accumulates and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT, also known as HIF-1β)[2]. This complex binds to Hypoxia Response Elements (HREs) in the DNA, driving the transcription of oncogenic and angiogenic factors like VEGFA[3].

Derivatives of 4-fluoro-3-(methylsulfonyl)benzonitrile act as allosteric inhibitors. The methylsulfonyl group forms critical hydrogen bonds within a pre-formed, 290 ų internal cavity of the HIF-2α PAS-B domain[4]. Binding within this pocket induces a conformational change that sterically disrupts the β-sheet interface required for HIF-2α/ARNT heterodimerization, effectively silencing the oncogenic signaling cascade[4].

Caption: Mechanism of action: 4-Fluoro-3-(methylsulfonyl)benzonitrile derivatives allosterically block HIF-2α.

Tiered Screening Workflow

To validate novel derivatives synthesized from the 4-fluoro-3-(methylsulfonyl)benzonitrile scaffold, a rigorous, self-validating tiered screening funnel is required. This ensures that biochemical binding translates to cellular target engagement and, ultimately, a functional phenotypic response.

Caption: Tiered preclinical screening workflow for validating novel HIF-2α inhibitors.

Experimental Protocols

Protocol 1: In Vitro AlphaScreen Assay for HIF-2α/ARNT Dimerization

Causality & Rationale: Traditional ELISAs require multiple washing steps. Because the HIF-2α/ARNT PAS-B interaction is transient and highly dynamic, washing can cause rapid complex dissociation, leading to false negatives. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a wash-free, proximity-based assay. It utilizes a His-tagged HIF-2α PAS-B domain and a biotinylated ARNT PAS-B domain. When the proteins interact, Nickel-chelate donor beads and Streptavidin acceptor beads are brought into proximity, generating a luminescent signal upon laser excitation[4].

Self-Validating Quality Control: To prove the signal is specific to dimerization and not an artifact of bead aggregation, a "cold competition" control utilizing untagged ARNT is run in parallel. A robust assay must yield a Z'-factor > 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.01% Tween-20.

  • Protein Incubation: In a 384-well white opaque microplate, add 10 nM His₆-HIF-2α PAS-B and 10 nM Biotin-ARNT PAS-B.

  • Compound Addition: Dispense 4-fluoro-3-(methylsulfonyl)benzonitrile derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, final DMSO concentration 1%). Incubate at room temperature for 30 minutes to allow compound binding to the HIF-2α cavity.

  • Bead Addition: Under low-light conditions, add 10 µg/mL of Nickel-chelate Donor beads and Streptavidin Acceptor beads.

  • Equilibration & Readout: Seal the plate and incubate in the dark for 2 hours at room temperature. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

  • Data Analysis: Normalize the luminescence signal to DMSO controls and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based HRE-Luciferase Reporter Assay in 786-O Cells

Causality & Rationale: Biochemical binding does not guarantee cellular membrane permeability or target engagement in a physiological environment. We utilize the 786-O human renal cell carcinoma cell line . 786-O cells are naturally VHL-deficient, meaning HIF-2α is constitutively stabilized regardless of oxygen levels[5]. Crucially, 786-O cells do not express functional full-length HIF-1α, providing a "clean" background to measure HIF-2α-specific transcriptional activity without compensatory signaling[5].

Self-Validating Quality Control: Compounds that are broadly cytotoxic will artificially lower the luciferase signal, mimicking target inhibition. To control for this, cells are co-transfected with a constitutive Renilla luciferase reporter (pRL-CMV). The Firefly/Renilla ratio normalizes for both transfection efficiency and non-specific cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed 786-O cells at 1 × 10⁴ cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with an HRE-Firefly Luciferase reporter plasmid (containing 3x Hypoxia Response Elements) and a pRL-CMV Renilla Luciferase control plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing the synthesized inhibitors in a dose-response format. Incubate for an additional 24 hours.

  • Dual-Luciferase Readout: Lyse the cells using Passive Lysis Buffer. Use the Dual-Luciferase Reporter Assay System (Promega). First, add Luciferase Assay Reagent II to measure Firefly luminescence (HRE activity). Then, add Stop & Glo Reagent to quench the Firefly signal and measure Renilla luminescence (Viability/Transfection control).

  • Data Analysis: Calculate the relative luciferase activity (Firefly/Renilla ratio). Plot against compound concentration to determine the cellular IC₅₀[3].

Protocol 3: Functional Validation via VEGFA ELISA

Causality & Rationale: While reporter assays confirm target engagement at the DNA level, it is vital to prove that the inhibitor successfully downregulates endogenous downstream pathogenic targets. VEGFA is a direct transcriptional target of HIF-2α and the primary driver of angiogenesis in ccRCC[2]. Measuring secreted VEGF protein levels confirms the functional phenotypic efficacy of the drug candidate.

Step-by-Step Methodology:

  • Treatment: Seed 786-O cells in 6-well plates (3 × 10⁵ cells/well). Treat with the test compounds at 3x their HRE-Luciferase IC₅₀ concentration, alongside a DMSO vehicle control and a Belzutifan positive control.

  • Incubation: Incubate for 48 hours to allow sufficient time for existing VEGFA mRNA to degrade and for secreted protein levels to drop.

  • Harvesting: Collect the conditioned culture media and centrifuge at 1,500 x g for 5 minutes to remove cellular debris.

  • ELISA: Quantify secreted VEGFA using a Human VEGFA Quantikine ELISA Kit following the manufacturer's instructions.

  • Normalization: Lyse the remaining cells in the wells and perform a BCA Protein Assay. Normalize the VEGFA concentration (pg/mL) to the total cellular protein (µg) to ensure reductions are due to transcriptional inhibition, not variations in cell number.

Quantitative Data Summarization

To effectively compare the Structure-Activity Relationship (SAR) of newly synthesized 4-fluoro-3-(methylsulfonyl)benzonitrile derivatives, data from the three protocols should be aggregated. Below is a representative data structure demonstrating the expected pharmacological profile of a successful candidate versus inactive derivatives.

Compound IDAlphaScreen IC₅₀ (nM)786-O HRE-Luc IC₅₀ (nM)VEGFA Secretion IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
Belzutifan (Ref) 15 ± 217 ± 322 ± 4> 50
Derivative A 42 ± 558 ± 675 ± 8> 50
Derivative B 850 ± 40> 1000> 1000> 50
Derivative C 12 ± 114 ± 218 ± 3> 50

Interpretation: Derivative C exhibits sub-20 nM potency across biochemical and cellular assays, matching the clinical reference Belzutifan, making it a prime candidate for in vivo xenograft studies. Derivative B fails to disrupt the PAS-B interaction, validating the necessity of specific stereochemical orientations around the methylsulfonyl scaffold.

References

  • Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches. PubMed Central (PMC).
  • Differential Regulation of the Transcriptional Activities of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) and HIF-2α in Stem Cells. PubMed Central (PMC).
  • Allosteric Inhibition of Hypoxia Inducible Factor-2 with Small Molecules. PubMed Central (PMC).
  • Bidirectional Modulation of HIF-2 Activity through Chemical Ligands. PubMed Central (PMC).
  • HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma P

Sources

Application

Application Note &amp; Protocol: Handling and SNAr Functionalization of 4-Fluoro-3-(methylsulfonyl)benzonitrile

Executive Summary & Mechanistic Rationale In modern drug development and medicinal chemistry, highly functionalized fluoroarenes serve as privileged building blocks. 4-Fluoro-3-(methylsulfonyl)benzonitrile is a prime exa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug development and medicinal chemistry, highly functionalized fluoroarenes serve as privileged building blocks. 4-Fluoro-3-(methylsulfonyl)benzonitrile is a prime example of a substrate engineered for extreme reactivity. As a Senior Application Scientist, I frequently leverage this compound when synthesizing complex active pharmaceutical ingredients (APIs) because its structural electronics are perfectly tuned for Nucleophilic Aromatic Substitution (SNAr).

The Causality of Reactivity: The C4-fluorine bond is highly activated by two orthogonal electron-withdrawing groups: the para-cyano (-CN) group and the ortho-methylsulfonyl (-SO2Me) group. This dual-activation drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. When a nucleophile attacks, these groups synergistically stabilize the resulting anionic transition state (the Meisenheimer complex) through both inductive withdrawal and resonance delocalization [1]. Recent kinetic studies demonstrate that such highly activated SNAr reactions exist on a mechanistic continuum, often proceeding with rapid, near-concerted efficiency in the presence of the correct polar aprotic solvent [2].

Physicochemical Properties & Hazard Assessment

Before executing any chemical workflow, establishing a foundational understanding of the substrate's physical properties and safety profile is non-negotiable. Fluorinated benzonitriles present specific handling hazards, primarily related to acute toxicity and skin irritation [3].

Table 1: Physicochemical and Safety Profile
ParameterSpecification / Detail
Chemical Name 4-Fluoro-3-(methylsulfonyl)benzonitrile
Molecular Formula C8H6FNO2S
Physical State Solid (typically off-white to pale yellow powder)
Reactivity Profile Highly electrophilic; susceptible to hydrolysis under strong aqueous base.
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation) [3].
Storage Conditions Store at 2–8°C under an inert argon atmosphere. Keep strictly desiccated.

Standard Operating Procedure (SOP): Safe Laboratory Handling

To maintain the integrity of the reagent and ensure operator safety, the following environmental controls must be strictly adhered to:

  • Engineering Controls: All manipulations of the neat powder must be conducted within a certified Class II fume hood to prevent inhalation of fine particulates.

  • Personal Protective Equipment (PPE): Standard nitrile gloves, wrap-around safety goggles, and a flame-retardant laboratory coat are mandatory.

  • Moisture Exclusion: Because the C4 position is hyper-electrophilic, ambient moisture combined with trace basic impurities can lead to premature hydrolysis (converting the fluoroarene to a phenol). Always purge the storage vessel with dry argon or nitrogen after use.

Experimental Protocol: SNAr Functionalization with Amines

This self-validating protocol details the synthesis of a generic functionalized intermediate—4-(piperazin-1-yl)-3-(methylsulfonyl)benzonitrile —using piperazine as the nucleophile.

Step-by-Step Methodology
  • Step 1: Reagent Preparation. In an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 4-Fluoro-3-(methylsulfonyl)benzonitrile (1.0 equiv, 5.0 mmol).

  • Step 2: Solvation. Dissolve the starting material in anhydrous Dimethyl Sulfoxide (DMSO) (15 mL).

    • Expertise Insight: DMSO is critical here. It is a polar aprotic solvent that effectively solvates the organic reactants while leaving the inorganic base un-solvated (naked), thereby maximizing the nucleophilicity of the amine and stabilizing the highly polar Meisenheimer transition state [4].

  • Step 3: Base Addition. Add finely powdered, anhydrous potassium carbonate (K2CO3) (2.0 equiv, 10.0 mmol).

    • Validation Check 1 (Physical): K2CO3 is largely insoluble in DMSO. The persistence of a free-flowing, fine white suspension confirms the base is anhydrous and has not degraded into a clumped, hydrated mass.

  • Step 4: Nucleophile Introduction. Slowly add piperazine (1.2 equiv, 6.0 mmol) in small portions over 5 minutes to prevent uncontrolled exotherms.

  • Step 5: Thermal Activation. Attach a reflux condenser, purge the system with argon, and heat the reaction mixture to 80°C using a pre-calibrated heating mantle or oil bath.

    • Validation Check 2 (Visual): As the Meisenheimer complex forms and subsequently ejects the fluoride ion, the reaction mixture will transition from colorless to a vibrant pale yellow. This chromatic shift is a reliable visual indicator of successful SNAr initiation.

    • Validation Check 3 (Analytical): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent. The high-Rf starting material spot will deplete, replaced by a highly UV-active, lower-Rf product spot.

  • Step 6: Aqueous Quench & Isolation. After complete consumption of the starting material (typically 2–3 hours), remove the flask from the heat source and cool to ambient temperature. Vigorously stir 100 mL of ice-cold distilled water in a separate beaker, and slowly pour the DMSO reaction mixture into the water.

    • Validation Check 4 (Thermodynamic): Pouring the polar organic mixture into ice-water exploits a drastic solubility differential. The immediate formation of a flocculent solid precipitate validates successful conversion; the highly polar product crashes out, while the DMSO, unreacted piperazine, and extruded potassium fluoride (KF) remain safely dissolved in the aqueous phase [4].

  • Step 7: Filtration. Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 x 20 mL) to remove trace DMSO, and dry under high vacuum for 12 hours.

Data Presentation: Reaction Optimization

To illustrate the causality behind the solvent and base selections in the protocol above, Table 2 summarizes the optimization data for this specific transformation.

Table 2: SNAr Optimization Parameters for 4-Fluoro-3-(methylsulfonyl)benzonitrile
SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
DMSO K2CO3 80 2.5 94% Optimal stabilization of anionic transition state; rapid kinetics.
DMFK2CO3804.088%Good conversion, but slightly slower kinetics than DMSO.
MeCNDIPEA8012.045%Organic base fails to efficiently trap extruded HF; sluggish reaction.
THFEt3N6524.0<10%Insufficient solvent polarity to stabilize the Meisenheimer complex.

Workflow & Mechanistic Logic Visualization

SNAr_Workflow SM 4-Fluoro-3-(methylsulfonyl) benzonitrile Reagents Amine Nucleophile + K₂CO₃ in Anhydrous DMSO SM->Reagents Reaction SNAr Reaction (80°C, 2-4 hours) Reagents->Reaction Intermediate Meisenheimer Complex (Anionic Transition State) Reaction->Intermediate Nucleophilic Attack Validation Validation Check: TLC & Chromatic Shift Reaction->Validation Workup Aqueous Quench (Ice-Cold H₂O) Intermediate->Workup Fluoride Extrusion Product Precipitation & Vacuum Filtration Workup->Product Validation->Workup

Figure 1: Workflow and mechanistic logic for the SNAr functionalization of the target compound.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Library of Medicine (PMC). Available at:[1]

  • Predicted transition structures for the SNAr reaction between indole and 4-fluorobenzonitrile. ResearchGate. Available at:[2]

  • 4-Fluoro-3-methylbenzonitrile | 185147-08-4 Safety Data. TCI Chemicals. Available at:[3]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose University Consortium. Available at:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Fluoro-3-(methylsulfonyl)benzonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of highly functionalized aryl sulfones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of highly functionalized aryl sulfones. The synthesis of 4-fluoro-3-(methylsulfonyl)benzonitrile—typically achieved via the cross-coupling of 3-bromo-4-fluorobenzonitrile with sodium methanesulfinate (MeSO₂Na)—presents a classic and formidable challenge in chemoselectivity.

This guide is designed to move beyond basic recipes. By unpacking the thermodynamic and kinetic causality behind the reaction pathways, we provide a self-validating framework to help you suppress side reactions, optimize catalytic turnover, and maximize your isolated yield.

Mechanistic Insights: The Chemoselectivity Challenge

The core issue in this synthesis is the dual reactivity of the starting material, 3-bromo-4-fluorobenzonitrile.

  • The Desired Pathway: A transition-metal-catalyzed Ullmann-type coupling at the C–Br bond.

  • The Competing Pathway: An uncatalyzed Nucleophilic Aromatic Substitution ( SN​Ar ) at the C–F bond. The para-cyano group strongly withdraws electron density, making the fluorine atom highly susceptible to nucleophilic attack by the methanesulfinate anion.

To achieve a high yield, we must kinetically favor the Cu-catalyzed cycle by utilizing highly accelerating ligands that allow the C–Br coupling to proceed at lower temperatures, thereby starving the higher-activation-energy SN​Ar pathway of the thermal energy it needs to compete[1].

G SM 3-Bromo-4-fluorobenzonitrile + MeSO2Na PathA Cu-Catalyzed Ullmann Coupling (Low Temp: 80-90°C) SM->PathA PathB Uncatalyzed SNAr (Background Reaction) SM->PathB ProdA 4-Fluoro-3-(methylsulfonyl) benzonitrile (Desired Product) PathA->ProdA ProdB 3-Bromo-4-(methylsulfonyl) benzonitrile (Undesired Byproduct) PathB->ProdB

Caption: Competing pathways in the sulfination of 3-bromo-4-fluorobenzonitrile.

Troubleshooting FAQs

Q1: My LC-MS shows full conversion of the starting material, but my isolated yield is only 20%. I am seeing a major byproduct with the exact same mass. What is happening? A1: You are observing the SN​Ar byproduct: 3-bromo-4-(methylsulfonyl)benzonitrile. Because both the desired Ullmann coupling and the undesired SN​Ar reaction substitute a halogen for a methylsulfonyl group, the mass of the products is identical ( m/z 199.0). This occurs when the reaction temperature is too high (e.g., >110 °C) or the copper catalyst is inactive, allowing the background nucleophilic attack on the activated fluorine atom to dominate.

Q2: How can I suppress the SN​Ar background reaction and drive the C–Br coupling? A2: The solution is to lower the reaction temperature to 80–90 °C and compensate for the kinetic drop by using a highly active bidentate ligand. As demonstrated by Ma and co-workers in their seminal work on [1], ligands like L-Proline drastically increase the electron density on the copper center. This lowers the activation energy for the oxidative addition of Cu(I) into the C–Br bond, allowing the desired cross-coupling to outpace the SN​Ar reaction. Alternatively, for this exact transformation[2].

Q3: My reaction stalls at 50% conversion even with CuI and L-Proline. How do I push it to completion? A3: Stalled Ullmann couplings are almost always caused by catalyst deactivation via oxidation (Cu(I) Cu(II)) or ligand degradation. Ensure rigorous degassing of your solvent (DMSO) using the freeze-pump-thaw method or vigorous argon sparging. Furthermore, sodium methanesulfinate is hygroscopic; excessive water can poison the catalytic cycle. Use anhydrous grade reagents and consider adding a mild base like K2​CO3​ to buffer the system[3].

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Note how the introduction of an accelerating ligand allows for a temperature reduction, which directly inverts the product ratio in favor of the desired sulfone.

TemperatureCatalyst SystemSolventConversionDesired Product YieldUndesired SN​Ar Yield
120 °CNone (Blank)DMF>95%0%85%
110 °C10 mol% CuIDMSO>95%35%55%
90 °C 10 mol% CuI / 20 mol% L-Proline DMSO >95% 82% <5%
90 °C 10 mol% CuI / 20 mol% D-Glucosamine DMSO/H₂O 92% 78% <5%

Self-Validating Experimental Protocol

This protocol utilizes an optimized CuI/L-Proline catalytic system[3]. It is designed as a self-validating workflow: specific visual and analytical checkpoints are embedded to ensure the system is operating correctly before you commit to the entire 24-hour heating cycle.

Materials Required:

  • 3-Bromo-4-fluorobenzonitrile (1.0 equiv, 10.0 mmol, 2.00 g)

  • Sodium methanesulfinate (1.5 equiv, 15.0 mmol, 1.53 g)

  • Copper(I) iodide (0.1 equiv, 1.0 mmol, 190 mg)

  • L-Proline (0.2 equiv, 2.0 mmol, 230 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Anhydrous DMSO (25 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzonitrile, sodium methanesulfinate, CuI, L-Proline, and K2​CO3​ .

  • Atmospheric Control: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Cu(I) is highly susceptible to atmospheric oxidation. Removing oxygen prevents the formation of inactive Cu(II) species).

  • Solvent Addition: Inject 25 mL of anhydrous, degassed DMSO via syringe.

    • Self-Validation Checkpoint 1: Upon stirring at room temperature for 10 minutes, the mixture should transition from a heterogeneous pale suspension to a deep blue/brown solution. This color change visually confirms the successful coordination of L-Proline to the Cu(I) center to form the active catalytic species.

  • Controlled Heating: Transfer the flask to a pre-heated oil bath set strictly to 85–90 °C. Stir vigorously for 18–24 hours.

    • Self-Validation Checkpoint 2: At the 4-hour mark, pull a 50 µL aliquot, dilute in MeCN, and analyze via HPLC/LC-MS. Do not rely on TLC, as the desired product and SN​Ar byproduct co-elute. You should observe a >5:1 ratio of the desired C–Br coupled product over the SN​Ar byproduct.

  • Aqueous Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of water containing 5 mL of concentrated ammonium hydroxide ( NH4​OH ). (Causality: Ammonia strongly binds to copper, forming water-soluble [Cu(NH3​)4​]2+ complexes, which prevents copper from contaminating your organic phase). Extract with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMSO. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 4-fluoro-3-(methylsulfonyl)benzonitrile.

Process Workflow Visualization

Workflow Step1 1. Reagent Charging Ar-Br, MeSO2Na, CuI, L-Proline Step2 2. Rigorous Degassing 3x Vacuum/Argon Purge Step1->Step2 Step3 3. Solvent Addition Anhydrous & Degassed DMSO Step2->Step3 Step4 4. Controlled Heating Strictly 85-90 °C for 18-24 h Step3->Step4 Step5 5. NH4OH Quench & Workup EtOAc extraction, Brine wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Caption: Step-by-step workflow for the Cu-catalyzed Ullmann-type sulfination.

References

  • Ma, D., Cai, Q., & Zhang, H. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460. URL:[Link]

  • Yang, M., Shen, H., Li, Y., Shen, C., & Zhang, P. (2014). D-Glucosamine as a green ligand for copper catalyzed synthesis of aryl sulfones from aryl halides and sodium sulfinates. RSC Advances, 4, 26295-26300. URL:[Link]

Sources

Optimization

Troubleshooting common impurities in 4-Fluoro-3-(methylsulphonyl)benzonitrile SNAr reactions

Welcome to the Technical Support Center: SNAr Reaction Troubleshooting As a Senior Application Scientist, I frequently encounter challenges optimizing Nucleophilic Aromatic Substitution (SNAr) reactions. The substrate 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: SNAr Reaction Troubleshooting

As a Senior Application Scientist, I frequently encounter challenges optimizing Nucleophilic Aromatic Substitution (SNAr) reactions. The substrate 4-Fluoro-3-(methylsulfonyl)benzonitrile is a highly activated electrophile. The presence of two strongly electron-withdrawing groups (the para-cyano and ortho-methylsulfonyl groups) makes the C4-fluorine exceptionally susceptible to nucleophilic attack.

However, this thermodynamic driving force is a double-edged sword. The extreme electrophilicity of the ring, combined with the presence of multiple reactive sites, often leads to a complex impurity profile if the reaction conditions are not rigorously controlled. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and eliminate common byproducts.

PART 1: Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the competing mechanistic pathways. The diagram below illustrates the kinetic branches your reaction can take depending on the microenvironment (reagents, trace water, temperature, and nucleophile hardness).

SNAr_Pathways SM 4-Fluoro-3-(methylsulfonyl) benzonitrile Desired Desired SNAr Product (F-displacement) SM->Desired + Nu (Optimal Conditions) Imp1 Impurity A: Phenol Derivative (OH- attack) SM->Imp1 + H2O/Base Imp2 Impurity B: Amide/Acid (Nitrile Hydrolysis) SM->Imp2 + Excess Base/Heat Imp3 Impurity C: SO2Me Displacement SM->Imp3 + Hard Nu (Side Reaction) Nu Nucleophile (e.g., R-NH2, R-OH) Nu->Desired

Fig 1. Mechanistic pathways of SNAr and common side reactions for the fluorobenzonitrile substrate.

PART 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with a mass shift of +18 Da. Why am I losing my nitrile group? The Causality: You are observing Nitrile Hydrolysis (Impurity B). Under the strongly basic conditions typically required for SNAr (e.g., K2​CO3​ , NaH , or NaOH ), any trace water present in your solvent or hygroscopic base will generate hydroxide ions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the C-N triple bond. This forms an imidic acid intermediate that rapidly tautomerizes into a primary amide (+18 Da)[1]. Under prolonged heating, this amide can further hydrolyze to a carboxylic acid (+19 Da, loss of NH3​ ). The Fix: Water is the absolute enemy here. Switch to rigorously anhydrous solvents (e.g., over 3Å molecular sieves). If using inorganic bases like K2​CO3​ or Cs2​CO3​ , they must be oven-dried prior to use. Alternatively, switch to a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine), which cannot generate hydroxide even if trace moisture is present.

Q2: I am seeing a byproduct where the nucleophile successfully attached, but the mass is missing 79 Da (loss of -SO2Me) instead of 19 Da (loss of -F). How is this possible? The Causality: You are experiencing Competitive Displacement of the Methylsulfonyl Group (Impurity C). While fluorine is an exceptional leaving group in SNAr reactions, the methylsulfonyl group ( −SO2​Me ) is also a highly competent leaving group[2]. The resulting methanesulfinate anion is heavily resonance-stabilized. If you are using a "hard" nucleophile (like an alkoxide) or pushing the reaction at high temperatures, the nucleophile may attack the C3 position instead of C4. The Fix: This is a regioselectivity issue driven by kinetic vs. thermodynamic control. To favor the kinetic displacement of fluorine (which is highly electronegative and strongly activates the adjacent carbon):

  • Lower the reaction temperature (run at 0°C to RT instead of heating).

  • Modulate the nucleophile: if using an alcohol, avoid fully deprotonating it to an alkoxide with NaH if possible; instead, use a milder base to keep the nucleophile softer.

Q3: A highly polar byproduct is dominating the baseline of my chromatogram. It corresponds to the displacement of fluorine by a hydroxyl group (-OH). The Causality: This is Phenol Formation (Impurity A). The 4-fluoro-3-(methylsulfonyl)benzonitrile substrate is so electrophilic that adventitious hydroxide (formed from wet bases) will rapidly outcompete your intended nucleophile, displacing the fluorine to yield 4-hydroxy-3-(methylsulfonyl)benzonitrile[3]. The Fix: Do not use hydroxide bases ( NaOH , KOH ). Ensure your nucleophile is added in slight excess (1.2 - 1.5 eq) to outcompete any trace hydroxide.

PART 3: Standardized Experimental Protocol (Self-Validating System)

To guarantee reproducibility and suppress the impurities detailed above, utilize this self-validating protocol. The causality behind this workflow relies on strict moisture exclusion and kinetic temperature control.

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion): Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen or Argon. Add 2.5 equivalents of anhydrous K2​CO3​ (pre-dried in a vacuum oven at 120°C for 12 hours).

  • Substrate Solvation: Dissolve 1.0 equivalent of 4-Fluoro-3-(methylsulfonyl)benzonitrile in anhydrous DMF (0.2 M concentration). Add this solution to the flask containing the base. Self-Validation Check: The solution should remain clear. Any immediate yellowing before nucleophile addition indicates degradation or reaction with impurities in the solvent.

  • Nucleophile Addition (Kinetic Control): Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of your nucleophile (e.g., an amine) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C). Stir for 2–4 hours. Do not apply heat unless LC-MS indicates stalled conversion after 4 hours. Heating promotes −SO2​Me displacement and nitrile hydrolysis.

  • Quench and Workup: Quench the reaction by pouring it into a 10-fold volume of ice-cold saturated aqueous NH4​Cl . This mildly acidic quench instantly neutralizes the base, preventing late-stage nitrile hydrolysis during the aqueous workup. Extract with Ethyl Acetate ( ), wash the combined organic layers with brine ( to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

PART 4: Data Presentation

Use this reference table to rapidly diagnose your LC-MS or GC-MS data when troubleshooting this specific SNAr reaction.

Impurity ProfileLC-MS Mass Shift (vs. SM)Structural ChangeRoot Cause (Causality)Primary Mitigation Strategy
Desired Product + [Mass of Nu] - 19 DaF replaced by NuOptimal SNAr conditionsN/A
Impurity A (Phenol) - 1 DaF replaced by OHHydroxide attackUse strictly anhydrous bases; avoid NaOH / KOH .
Impurity B (Amide) + 18 Da −CN converted to −CONH2​ Base-catalyzed hydrationExclude water; use non-nucleophilic organic bases.
Impurity C (Des-Sulfonyl) +[Mass of Nu] - 79 Da −SO2​Me replaced by NuHard nucleophile / High heatLower temperature (0°C to RT); soften nucleophile.
Impurity D (Acid) + 19 Da −CN converted to −COOH Over-hydrolysisAvoid prolonged heating in basic aqueous conditions.

PART 5: References

  • Guan, Y., et al. "Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution." RSC Advances, 2015. URL: [Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps, 2022. URL: [Link]

  • Wall, L. A., et al. "Reactions of Polyfluorobenzenes With Nucleophilic Reagents." Journal of Research of the National Bureau of Standards, 1963. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Fluoro-3-(methylsulphonyl)benzonitrile Synthesis &amp; Optimization

Welcome to the Process Optimization and Troubleshooting Portal for 4-Fluoro-3-(methylsulphonyl)benzonitrile . This intermediate is highly valuable in pharmaceutical development, but its synthesis presents unique chemosel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Portal for 4-Fluoro-3-(methylsulphonyl)benzonitrile . This intermediate is highly valuable in pharmaceutical development, but its synthesis presents unique chemoselectivity and kinetic challenges.

Depending on your starting materials, this molecule is typically synthesized via one of two primary pathways: the Copper-Catalyzed Ullmann-type Sulfonylation of an aryl bromide, or the Electrophilic Oxidation of a thioether.

Reaction Pathways Overview

SynthesisRoutes SM1 3-Bromo-4-fluorobenzonitrile (Aryl Bromide) Cond1 CuI / Ligand, MeSO2Na Base, DMSO 95-110°C, 12-24h SM1->Cond1 Ullmann-type Sulfonylation SM2 4-Fluoro-3-(methylthio)benzonitrile (Thioether) Cond2 mCPBA (2.5 eq) DCM 0°C to RT, 4-12h SM2->Cond2 Electrophilic Oxidation Product 4-Fluoro-3-(methylsulphonyl)benzonitrile (Target Sulfone) Cond1->Product Cond2->Product

Fig 1: Dual synthetic pathways for 4-Fluoro-3-(methylsulphonyl)benzonitrile.

Section 1: Troubleshooting & FAQs

Route A: Copper-Catalyzed Sulfonylation

Ticket #101: Why is my coupling reaction stalling at 80°C? Causality & Solution: The oxidative addition of the C-Br bond to the Cu(I) catalytic center is the rate-limiting step. While aryl iodides can successfully couple with sodium methanesulfinate at 80°C or even room temperature, aryl bromides possess a higher activation energy barrier[1]. To drive complete conversion, the temperature must be elevated to 95°C – 110°C [1]. Utilizing an advanced amide ligand (such as those derived from 4-hydroxy-L-proline) helps lower this barrier, but 80°C remains thermodynamically insufficient for the bromide[2].

Ticket #102: I increased the temperature to 130°C to speed up the reaction, but I am seeing a new impurity where the fluorine is missing. What happened? Causality & Solution: You have triggered a competing background reaction. The 4-fluoro position on your substrate is highly activated by the para-cyano group, making it extremely susceptible to Nucleophilic Aromatic Substitution (SNAr). Sodium methanesulfinate is a strong nucleophile. At temperatures exceeding 110°C, the uncatalyzed SNAr attack at the 4-fluoro position begins to outcompete the Cu-catalyzed Ullmann coupling at the 3-bromo position. Self-Validation Check: Strictly maintain the internal reactor temperature at 100°C. Ensure your solvent is thoroughly degassed; active Cu(I) kinetically favors the C-Br insertion, suppressing the SNAr pathway.

Ticket #103: The reaction mixture turned blue/green, and the yield dropped to 30%. Causality & Solution: A color shift to blue or green indicates the oxidation of the active Cu(I) catalyst to inactive Cu(II). This is caused by oxygen ingress. Self-Validation Check: Degas the DMSO by sparging with Argon for at least 30 minutes prior to the addition of the copper salt. A healthy Ullmann coupling with proline-derived ligands should remain yellow, brown, or reddish-brown throughout the reaction lifecycle.

Route B: Thioether Oxidation

Ticket #104: LC-MS shows a massive impurity peak at M-16. How do I fix this? Causality & Solution: The oxidation of a sulfide to a sulfone is a stepwise process[3]. The first step (sulfide to sulfoxide) is highly exothermic and rapid at 0°C. However, the second step (sulfoxide to sulfone) is much slower because the newly formed sulfinyl group withdraws electron density from the sulfur atom, making it less nucleophilic toward the peroxy acid[3]. The M-16 peak is your stalled sulfoxide intermediate. Self-Validation Check: Do not quench the reaction prematurely. After 1 hour at 0°C, you must remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for an additional 4 to 12 hours to push the sulfoxide to the sulfone.

Ticket #105: Can I heat the mCPBA oxidation to 40°C to clear the sulfoxide intermediate faster? Causality & Solution: No. Heating mCPBA reactions above room temperature significantly increases the risk of over-oxidation (e.g., forming the benzonitrile N-oxide) or dangerous thermal runaways. The precipitation of m-chlorobenzoic acid as the reaction warms to RT serves as an internal visual indicator that the second oxidation step is safely progressing.

Section 2: Quantitative Data Summaries

To aid in your process optimization, below is a comparative matrix of the thermodynamic and kinetic boundaries for both synthetic routes.

ParameterRoute A: Cu-Catalyzed SulfonylationRoute B: Thioether Oxidation
Optimal Temperature 95°C – 110°C0°C (1h) → 25°C (4-12h)
Reaction Time 12 – 24 hours5 – 13 hours (Total)
Target Yield 85% – 92%90% – 95%
Catalyst / Reagent 5 mol% CuI / 10 mol% Amide Ligand2.2 – 2.5 eq mCPBA
Primary Impurities Unreacted bromide, SNAr byproductSulfoxide (M-16), N-oxide
In-Process Control (IPC) Colorimetry (avoid blue/green), TLCLC-MS (monitor M-16 disappearance)

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Optimized Copper-Catalyzed Sulfonylation

Self-Validating System: The reaction relies on strict anaerobic conditions and temperature boundaries to dictate regioselectivity.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzonitrile (1.0 equiv), sodium methanesulfinate (1.5 equiv), CuI (5 mol%), 4-hydroxy-L-proline derived amide ligand (10 mol%)[2], and K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, Argon-sparged DMSO (0.2 M relative to the aryl bromide) via syringe.

  • Heating: Transfer the flask to a pre-heated oil bath set to exactly 100°C . Stir vigorously for 16 hours. (Note: Monitor the color; it should remain a dark reddish-brown. A shift to green indicates a compromised seal).

  • IPC: Sample 10 µL, dilute in EtOAc, and check via TLC (Hexanes/EtOAc 3:1) for the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and wash with a 10% aqueous NH₄OH solution to strip the copper catalyst into the aqueous layer (the aqueous layer will turn deep blue). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Electrophilic Oxidation

Self-Validating System: The biphasic temperature control isolates the exothermic sulfoxide formation from the kinetically demanding sulfone formation.

  • Preparation: Dissolve 4-fluoro-3-(methylthio)benzonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M) in a round-bottom flask.

  • First Oxidation (Sulfoxide Formation): Cool the flask to 0°C using an ice-water bath. Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% max, 2.5 equiv) in small portions over 30 minutes to control the exotherm. Stir at 0°C for 1 hour.

  • Second Oxidation (Sulfone Formation): Remove the ice bath. Allow the reaction to warm naturally to 25°C (Room Temperature) . Stir for an additional 8 hours. (Note: As the reaction progresses, white precipitates of m-chlorobenzoic acid will form, visually validating the consumption of the oxidant).

  • IPC: Analyze an aliquot via LC-MS. Ensure the intermediate sulfoxide peak has been fully converted to the target sulfone.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides. Add saturated aqueous NaHCO₃ and stir for 30 minutes to solubilize the m-chlorobenzoic acid byproduct. Extract with DCM, dry over MgSO₄, and concentrate.

References

  • Zhao, J., Niu, S., Jiang, X., Jiang, Y., Zhang, X., Sun, T., & Ma, D. (2018). A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions. The Journal of Organic Chemistry, 83(12), 6589-6598. 2

  • Ma, D., et al. (2009). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA, 63(6). 1

  • Various Authors. (2018). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry A European Journal. 3

Sources

Optimization

Solvent optimization for high-yield extraction of 4-Fluoro-3-(methylsulphonyl)benzonitrile

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when developing a high-yield extraction protocol for 4-Fluoro-3-(methylsulphonyl)benzonit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when developing a high-yield extraction protocol for 4-Fluoro-3-(methylsulphonyl)benzonitrile. This document moves beyond simple step-by-step instructions, focusing on the underlying chemical principles to empower you to make informed, data-driven decisions during your process optimization.

Our approach is built on a foundation of scientific integrity. We will explore the causality behind solvent selection, detail self-validating experimental designs, and ground our recommendations in authoritative references.

Technical Support Center: 4-Fluoro-3-(methylsulphonyl)benzonitrile

This guide is structured into two main parts:

  • Frequently Asked Questions (FAQs): Addressing foundational concepts and strategic planning for your extraction protocol.

  • Troubleshooting Guide: A problem-oriented section to resolve specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of 4-Fluoro-3-(methylsulphonyl)benzonitrile, focusing on the rationale behind process development choices.

Q1: What are the key physicochemical properties of 4-Fluoro-3-(methylsulphonyl)benzonitrile, and how do they dictate solvent selection?

Answer: The molecular structure of 4-Fluoro-3-(methylsulphonyl)benzonitrile is key to understanding its solubility. It possesses several functional groups that contribute to its overall polarity:

  • Methylsulphonyl Group (-SO₂CH₃): This is a strongly polar, electron-withdrawing group.

  • Nitrile Group (-C≡N): This group is also highly polar and electron-withdrawing.[1]

  • Fluoro Group (-F): An electronegative atom that contributes to the molecule's polarity.

  • Benzene Ring: A nonpolar, aromatic core.

The combination of a nonpolar benzene ring with three distinct polar, electron-withdrawing groups results in a molecule with significant overall polarity.[2] Therefore, solvents with moderate to high polarity are the most promising candidates for achieving high solubility and, consequently, high extraction yield. Solvents like pure hexane or toluene are unlikely to be effective on their own.

Q2: What classes of solvents are recommended as a starting point for an initial extraction screening?

Answer: Based on the molecule's polarity, a logical starting point is to screen a range of polar solvents. It is advisable to test solvents from different chemical classes to explore various solute-solvent interactions. A well-designed initial screen provides the empirical data needed to select a primary candidate for further optimization.

An example of a similar compound, 4-Fluoro-3-(trifluoromethyl)benzonitrile, is extracted using ethyl acetate after synthesis, indicating that polar esters are a viable option.[3]

Table 1: Candidate Solvents for Initial Screening
SolventChemical ClassBoiling Point (°C)Polarity IndexKey Considerations
Ethyl Acetate Ester77.14.4Good balance of polarity, volatile, common extraction solvent.[3]
Acetone Ketone56.05.1Highly polar, miscible with water, can co-extract water.
Acetonitrile Nitrile81.65.8Highly polar aprotic solvent, often used in chromatography.[4]
Isopropanol (IPA) Alcohol82.63.9Polar protic solvent, can form hydrogen bonds.
Dichloromethane (DCM) Halogenated39.63.1Effective for many organics, but has safety/environmental concerns.[5]
Ethanol Alcohol78.44.3Polar protic, often used in mixtures with water for plant extractions.[6]

Q3: Beyond solvent type, what are the most critical parameters to optimize for maximizing extraction yield?

Answer: Achieving a high-yield extraction is a multifactorial problem. Once you have identified a promising solvent, the following parameters must be systematically optimized:[7][8]

  • Temperature: Increasing the temperature generally increases the solubility of a solid in a solvent, which can enhance extraction yield and rate. However, excessively high temperatures risk compound degradation or co-extraction of unwanted impurities.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the solid matrix and for the solute to dissolve. The optimal time is a balance between achieving maximum yield and minimizing process time and potential degradation.

  • Solid-to-Solvent Ratio: A higher volume of solvent can increase the concentration gradient and drive more of the compound into solution. However, this also increases cost and waste. Optimization aims to find the lowest ratio that still provides maximum yield.[9]

  • Particle Size: Grinding the solid material to a smaller particle size increases the surface area available for extraction, which can significantly improve extraction speed and efficiency.

A systematic approach, such as Response Surface Methodology (RSM), can be employed to efficiently optimize these parameters and understand their interactions.[6][8][9]

Q4: What are the primary safety considerations when working with this compound and the associated solvents?

Answer: 4-Fluoro-3-(methylsulphonyl)benzonitrile and related benzonitrile compounds must be handled with care. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, data from structurally similar compounds indicate potential hazards. For instance, related benzonitriles are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10][11][12]

Core Safety Protocols:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[11][12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

  • Solvent Safety: Adhere to the specific safety protocols for each solvent used, paying close attention to flammability and toxicity.

Part 2: Troubleshooting Guide

This section addresses specific problems in a Q&A format to help you resolve experimental hurdles.

Problem: My extraction yield is consistently low, even with a seemingly appropriate polar solvent.

  • Potential Cause 1: Insufficient Extraction Time or Temperature. The dissolution process may be kinetically limited.

    • Solution: Conduct a time-course experiment. Take aliquots from your extraction mixture at various time points (e.g., 30 min, 1h, 2h, 4h) and analyze the concentration of your target compound. Similarly, perform extractions at different temperatures (e.g., 25°C, 40°C, 60°C), ensuring the temperature is well below the solvent's boiling point to avoid pressure buildup and below any known degradation temperature for your compound.[8]

  • Potential Cause 2: Poor Solvent-Matrix Penetration. The solid material may be too coarse, limiting the surface area available for extraction.

    • Solution: If your starting material is a solid cake or large crystals, grind it into a fine, consistent powder before extraction. This dramatically increases the surface area for the solvent to act upon.

  • Potential Cause 3: Saturation Limit Reached. You may not be using a sufficient volume of solvent, leading to a saturated solution that cannot dissolve more compound.

    • Solution: Systematically increase your solid-to-solvent ratio. Run parallel extractions at ratios like 1:10, 1:15, and 1:20 (w/v) under identical time and temperature conditions. Analyze the yield from each to determine if it plateaus.[9]

Problem: The final product is impure, with significant co-extraction of other materials.

  • Potential Cause 1: Solvent is Not Selective Enough. A highly polar solvent might be dissolving impurities with similar polarity to your target compound.

    • Solution A (Pre-Wash): Before the main extraction, wash your solid starting material with a non-polar solvent like hexane. This can remove non-polar impurities without dissolving your target compound.

    • Solution B (Solvent System Modification): Instead of a single solvent, try a binary mixture. For example, if ethyl acetate is effective but pulls impurities, try a mixture of ethyl acetate and a less polar co-solvent like diethyl ether or a more polar one like a small amount of ethanol to fine-tune the polarity.

    • Solution C (Post-Extraction Cleanup): After extraction and solvent evaporation, purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often highly effective.[3] Alternatively, column chromatography can be used for more difficult separations.[14]

Problem: I suspect the compound is degrading during the extraction process.

  • Potential Cause 1: Thermal Degradation. The extraction temperature may be too high. The methylsulphonyl and nitrile groups can be susceptible to hydrolysis or other reactions under harsh conditions.

    • Solution: Perform the extraction at a lower temperature, or even at room temperature for a longer duration. If possible, run the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Potential Cause 2: Solvent Reactivity. Some solvents, particularly protic ones like alcohols, could potentially react with the compound under certain conditions (e.g., presence of acid/base traces).

    • Solution: Switch to a polar aprotic solvent such as ethyl acetate, acetone, or acetonitrile. Ensure the solvent is of high purity and free from contaminants that could catalyze a degradation reaction. You can dry solvents over molecular sieves or other drying agents to remove water, which can be a source of reactivity.[15]

Workflow & Visualization

To successfully navigate from initial trials to a finalized protocol, a systematic workflow is essential. The following diagram illustrates a logical decision-making process for solvent and parameter optimization.

Extraction_Optimization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_eval Phase 2: Evaluation & Decision cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization A Analyze Compound Properties (Polarity, Stability) B Select Diverse Candidate Solvents (See Table 1) A->B C Protocol 1: Perform Initial Solvent Screening (Fixed Time, Temp, Ratio) B->C D Analyze Yield & Purity (e.g., HPLC, TLC) C->D E Yield & Purity Acceptable? D->E F Identify Best Solvent(s) E->F No I Validate & Finalize Optimized Protocol E->I Yes G Protocol 2: Optimize Key Parameters (Temp, Time, Ratio) via Single-Factor or DoE F->G F->G H Re-analyze Yield & Purity G->H H->E J Scale-Up Considerations I->J

Caption: A workflow for systematic solvent extraction optimization.

References

  • Manikandan, A., et al. (2014). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E, 70(Pt 7), o798. [Link]

  • BOKU Core Facility Analysis of Lignocellulosics. Parameter optimization for extractions. [Link]

  • Intelli, A. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]

  • CN101337859A. (2009, January 7). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[Link]

  • Papoutsis, K., et al. (2023). Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. Molecules, 28(11), 4307. [Link]

  • Sultana, B., et al. (2009). Optimization of extraction conditions for the extraction of phenolic compounds from Moringa oleifera leaves. Antioxidants, 1(1), 1-10. [Link]

  • CN109320433B. (2021, April 13). Preparation method of 4-trifluoromethyl benzonitrile.
  • WO2016024224A1. (2016, February 18). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Chemical Synthesis with 4-Fluoro-3-nitrobenzonitrile: Properties & Sourcing. (2026, February 15). [Link]

  • Adjei, S. B., et al. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Open Research Africa. [Link]

  • de Oliveira, A. C. S., et al. (2025, December 16). Optimization of Extraction Parameters of Volatile Compounds Present in Alecrim-Do-Campo (Baccharis dracunculifolia). Preprints.org. [Link]

  • Ghafourian, M., & Beheshtimaal, K. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega, 7(29), 25689–25700. [Link]

Sources

Troubleshooting

Technical Support Center: SNAr Troubleshooting for 4-Fluoro-3-(methylsulfonyl)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with nucleophilic aromatic substitution (SNAr) on highly functionalized arenes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with nucleophilic aromatic substitution (SNAr) on highly functionalized arenes. The molecule 4-Fluoro-3-(methylsulfonyl)benzonitrile is a classic "trap" substrate: electronically, it appears incredibly reactive, but sterically, it is a fortress.

This guide provides a deep dive into the causality of these reaction failures and offers field-validated, self-correcting protocols to overcome the extreme steric hindrance presented by the ortho-methylsulfonyl group.

The Core Mechanistic Challenge: Electronics vs. Sterics

To troubleshoot this reaction, you must first understand the conflicting forces at play during the formation of the Meisenheimer complex[1].

  • Electronic Activation (The Accelerator): The fluorine atom is highly activated as a leaving group. Both the para-cyano (-CN) and ortho-methylsulfonyl (-SO2CH3) groups are powerful electron-withdrawing groups (EWGs). They drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilize the anionic intermediate via resonance and inductive effects.

  • Steric Hindrance (The Brake): SNAr proceeds via an addition-elimination mechanism. The incoming nucleophile must approach the C4 carbon at a specific trajectory to form the tetrahedral Meisenheimer intermediate. The -SO2CH3 group is a bulky, tetrahedral moiety that physically occupies this approach vector. This van der Waals repulsion artificially inflates the activation energy ( ΔG‡ ), stalling the reaction[2].

Mandatory Visualization: Mechanistic Logic & Workflow

SNAr_Logic Substrate Substrate: 4-Fluoro-3-(methylsulfonyl)benzonitrile Act Electronic Activation (Para -CN, Ortho -SO2Me) Substrate->Act Block Steric Hindrance (Bulky Ortho -SO2Me) Substrate->Block TS Meisenheimer Transition State Act->TS Lowers LUMO Block->TS Blocks Trajectory Barrier High Activation Barrier (ΔG‡) TS->Barrier Solvent Desolvate Nucleophile (Use DMSO/NMP) Barrier->Solvent Base Enhance Solubility/Cation Effect (Use Cs2CO3) Barrier->Base Heat Provide Kinetic Energy (Microwave >120°C) Barrier->Heat Product Successful SNAr Product Solvent->Product Base->Product Heat->Product

Logical workflow for overcoming steric barriers in SNAr of 4-Fluoro-3-(methylsulfonyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q: Why is my secondary amine not reacting with this substrate even at 80°C? A: Secondary amines (e.g., piperidine, morpholine) possess significant A-value bulk. When paired with the ortho-SO2Me group, the steric clash in the transition state is too severe for conventional heating to overcome. You must switch to microwave irradiation to provide localized dielectric heating, which rapidly injects enough kinetic energy to cross the ΔG‡ barrier[3].

Q: Does the choice of solvent really matter if I am already heating the reaction to reflux? A: Absolutely. Protic solvents (like alcohols) or weakly polar solvents (like THF) hydrogen-bond or poorly solvate the nucleophile, effectively "caging" it and increasing its effective steric bulk. Polar aprotic solvents (DMSO, NMP) leave the nucleophilic anion "naked" and highly reactive, which is critical for forcing hindered substitutions.

Q: Should I use K2CO3, Cs2CO3, or NaH? A: For sterically hindered SNAr, Cs2CO3 is vastly superior to K2CO3[4]. The larger ionic radius of the cesium cation makes it a "softer" Lewis acid, which coordinates less tightly to the nucleophilic anion, increasing its reactivity (the "Cesium Effect"). NaH should only be used for extremely weak nucleophiles (like amides or tertiary alcohols) where irreversible deprotonation is absolutely required.

Optimization Matrices (Quantitative Data)

Use the following tables to select the optimal conditions based on your specific nucleophile.

Table 1: Solvent Selection Matrix for Hindered SNAr
SolventDielectric Constant (ε)Boiling Point (°C)Nucleophile DesolvationRecommendation for this Substrate
THF 7.566PoorNot recommended. Fails for hindered nucleophiles.
DMF 36.7153GoodStandard starting point; requires prolonged heating.
DMSO 46.7189ExcellentIdeal for base-mediated, high-temperature SNAr.
NMP 32.2202ExcellentBest for microwave irradiation >150°C due to thermal stability.
Table 2: Base Selection Matrix
BasepKa (Conj. Acid)Solubility in DMSOMechanism of ActionIdeal Nucleophile Match
K2CO3 ~10.3LowHeterogeneous deprotonationUnhindered primary amines, primary thiols.
Cs2CO3 ~10.3ModerateSoft cation effect, enhanced solubilityHindered secondary amines, phenols, secondary thiols.
NaH ~35.0Reacts/InsolubleIrreversible deprotonationAlcohols, highly hindered amides.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Cs2CO3-Mediated SNAr (For Moderately Hindered Nucleophiles)

Best for: Primary amines, primary alkoxides, unhindered thiols.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add 4-Fluoro-3-(methylsulfonyl)benzonitrile (1.0 eq) and your nucleophile (1.2 eq).

  • Base Addition: Add finely milled, anhydrous Cs2CO3 (2.0 eq).

    • Self-Validation Checkpoint 1: Inspect the base. If the Cs2CO3 is clumped or sticky, it has absorbed atmospheric water. Stop. Water will outcompete your nucleophile, leading to the formation of the phenol byproduct. Use a fresh, anhydrous bottle.

  • Solvent: Add anhydrous DMSO to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 100°C with vigorous stirring (800 rpm) for 12–18 hours.

    • Self-Validation Checkpoint 2: After 30 minutes, observe the solution. A deep yellow/orange color indicates successful deprotonation/activation of the nucleophile.

  • Monitoring: Check reaction progress via LCMS.

    • Self-Validation Checkpoint 3: Look for the disappearance of the starting material mass [M+H]+199.04 . If a major peak at [M+H]+197.03 appears, your reaction was wet (hydrolysis occurred).

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (5x) to completely remove residual DMSO.

Protocol B: Microwave-Assisted SNAr (For Severely Hindered Nucleophiles)

Best for: Secondary amines, tertiary alkoxides, bulky substituted thiols.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the fluoroarene (1.0 eq), the bulky nucleophile (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent: Add anhydrous NMP to achieve a 0.5 M concentration. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set parameters: Temperature = 160°C, Time = 45 minutes, Maximum Power = 250 W.

    • Causality Note: Microwave irradiation directly couples with the highly polar NMP and the substrate, providing rapid, localized heating that overcomes the extreme ΔG‡ barrier without degrading the solvent over long periods[3].

  • Monitoring: Vent and cool the vial to <40°C before decrimping. Analyze via TLC (Hexanes/EtOAc).

    • Self-Validation Checkpoint 4: If starting material remains, do not simply add more time. Add 0.5 eq more of the nucleophile and re-irradiate for 20 minutes; the nucleophile may have degraded at high temperatures.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove DIPEA), saturated NaHCO3, and 5% aqueous LiCl (5x) to remove NMP.

References

  • Targeting Melanocortin Receptors Using SNAr-Type Macrocyclization: A Doubly Orthogonal Route to Cyclic Peptide Conjugates. Journal of Medicinal Chemistry. 3

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. 1

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. 4

  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry (via PMC).2

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification Troubleshooting for 4-Fluoro-3-(methylsulphonyl)benzonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 4-Fluoro-3-(methylsulphonyl)benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 4-Fluoro-3-(methylsulphonyl)benzonitrile . This compound is a critical electrophilic building block often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including used in oncology[1].

Due to its unique electronic properties, purifying this intermediate presents specific chromatographic challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the causality behind every experimental choice.

Section 1: Physicochemical Profile & Chromatographic Parameters

To design an effective purification strategy, we must first understand the quantitative and physicochemical parameters of the target molecule.

ParameterValue / Description
Compound Name 4-Fluoro-3-(methylsulphonyl)benzonitrile
CAS Registry Number 914636-47-8[2]
Molecular Formula C 8​ H 6​ FNO 2​ S
Molecular Weight 199.20 g/mol
Key Functional Groups Nitrile (-CN), Fluoro (-F), Methylsulfonyl (-SO 2​ CH 3​ )
Stationary Phase Silica Gel (Standard: 40-63 µm; High-Res: 15-25 µm)[3]
Optimal Mobile Phase Toluene / Ethyl Acetate (Gradient)
Detection Wavelength UV 254 nm (Aromatic core)
Section 2: Troubleshooting & FAQs

Q1: Why does 4-Fluoro-3-(methylsulphonyl)benzonitrile streak heavily on standard silica gel, and how can I optimize the solvent system? Expertise & Causality: The streaking is a direct consequence of the methylsulfonyl (-SO 2​ CH 3​ ) group. The two highly electronegative oxygen atoms act as potent hydrogen bond acceptors, interacting strongly and non-uniformly with the acidic silanol (-SiOH) groups on the silica surface. Solution: While Hexane/Ethyl Acetate is the default starting point in most labs, it often lacks the polarizability to disrupt these hydrogen bonds efficiently. Switching the non-polar component from Hexane to Toluene (e.g., Toluene/Ethyl Acetate) introduces π−π interactions, which competitively disrupt the silanol-sulfone binding. Furthermore, utilizing [4] with a shallow gradient rather than an isocratic hold will continuously increase the elution strength, sharpening the peak and preventing tailing.

Q2: I am seeing co-elution with a des-fluoro impurity. How do I resolve a ΔRf​ of less than 0.1? Expertise & Causality: The absence of the fluorine atom only slightly alters the overall polarity of the molecule, resulting in a ΔRf​ that is notoriously difficult to resolve. According to the foundational principles established by[5], a ΔRf​≥0.15 is typically required for baseline separation on standard 40-63 µm media. Solution: To achieve baseline resolution for tight impurities, you must increase the theoretical plate count of your column:

  • Upgrade to high-performance spherical silica (15-25 µm particle size)[6].

  • Reduce the sample loading capacity to ≤1% of the total silica mass.

  • Employ a step-gradient: hold the solvent composition at a low elution strength until the first peak fully elutes, then step up the polarity to elute the target compound.

Q3: What is the most reliable loading method for scaling up this purification from 100 mg to 50 g without losing resolution? Expertise & Causality: Dry loading is mandatory for scale-up. 4-Fluoro-3-(methylsulphonyl)benzonitrile has poor solubility in non-polar solvents (like Hexane) but dissolves readily in Dichloromethane (DCM). If you wet-load using DCM, the strong solvent will carry the compound down the column before the mobile phase can establish a proper equilibrium, causing severe band broadening and destroying your resolution[4]. Solution: Dissolve the crude mixture in DCM, add silica gel, and evaporate the solvent completely. This ensures the compound is evenly dispersed over a high surface area without the interference of a strong injection solvent.

Section 3: Standard Operating Procedure (SOP)

Self-Validating Protocol for High-Purity Flash Chromatography

Phase 1: Mobile Phase Optimization (TLC)

  • Spot the crude mixture on a silica gel 60 F 254​ TLC plate.

  • Develop the plate in a 70:30 Heptane/Ethyl Acetate mixture.

  • Self-Validation Check: Calculate the ΔRf​ between the target compound and the closest impurity. If the ΔRf​<0.15 [5], switch the solvent system to 80:20 Toluene/Ethyl Acetate to leverage π−π interactions for better selectivity.

Phase 2: Sample Preparation (Dry Loading)

  • Dissolve the crude mixture (e.g., 5.0 g) in a minimum volume of Dichloromethane (approx. 20 mL).

  • Add 10.0 g of dry silica gel (1:2 compound-to-silica mass ratio) to the flask.

  • Evaporate the DCM completely using a rotary evaporator at 40°C.

  • Self-Validation Check: Shake the flask. The silica must flow freely like dry sand. If it clumps or sticks to the glass, residual DCM is present, which will cause band broadening. Continue drying under a vacuum until completely free-flowing.

Phase 3: Column Packing and Equilibration

  • Select an appropriately sized column (e.g., 120 g silica cartridge for a 5 g crude load, maintaining a <5% loading capacity).

  • Equilibrate the column with 3 column volumes (CV) of the weak solvent (e.g., 100% Heptane or Toluene)[6].

  • Transfer the dry silica-sample mixture into the solid load cartridge.

Phase 4: Gradient Elution Execution

  • Program the automated flash system with the following step-gradient:

    • 0-3 CV: 10% Ethyl Acetate (Isocratic hold to elute non-polar impurities).

    • 3-10 CV: Linear gradient from 10% to 40% Ethyl Acetate.

    • 10-12 CV: 100% Ethyl Acetate (Column flush).

  • Monitor elution via UV detection at 254 nm.

Phase 5: Fraction Consolidation

  • Analyze the collected fractions corresponding to the main UV peak via TLC.

  • Pool fractions containing only the pure 4-Fluoro-3-(methylsulphonyl)benzonitrile.

  • Concentrate under reduced pressure to yield the purified solid.

Section 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 4-Fluoro-3-(methylsulphonyl)benzonitrile TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckRf Is ΔRf ≥ 0.15? TLC->CheckRf Optimize Optimize Solvent (Toluene/EtOAc Step-Gradient) CheckRf->Optimize No Load Dry Loading onto Silica (Self-Validating: Free-Flowing) CheckRf->Load Yes Optimize->TLC Flash Automated Flash Chromatography Load->Flash Fractions Fraction Analysis (UV 254 nm) Flash->Fractions Pure Pure Target Compound Fractions->Pure

Workflow for the chromatographic purification of 4-Fluoro-3-(methylsulphonyl)benzonitrile.

Section 5: References
  • Dixon et al. "US9969689B2 - Aryl ethers and uses thereof". Google Patents (2018). URL:

  • Biotage. "What is Flash Chromatography and why should I do it?". Biotage Technical Blog (2023). URL:[Link]

  • Phenomenex. "Flash Chromatography: Principles & Applications". Phenomenex Articles (2025). URL:[Link]

  • W. Clark Still, Michael Kahn, Abhijit Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry (1978). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 4-Fluoro-3-(methylsulphonyl)benzonitrile

Welcome to the technical support center for 4-Fluoro-3-(methylsulphonyl)benzonitrile (CAS No. 1373882-33-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluoro-3-(methylsulphonyl)benzonitrile (CAS No. 1373882-33-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic building block. By understanding its potential degradation pathways and implementing proper storage protocols, you can safeguard your experimental outcomes and maintain the purity of your starting materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 4-Fluoro-3-(methylsulphonyl)benzonitrile.

Q1: What are the primary signs of degradation for my stored 4-Fluoro-3-(methylsulphonyl)benzonitrile?

A1: Degradation is typically identified through analytical means or poor performance in subsequent reactions. Key indicators include:

  • Physical Changes: While the compound is a stable solid, any change in color, or clumping (indicating moisture absorption) should be considered a warning sign.

  • Analytical Discrepancies: The appearance of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analyses, additional spots on Thin-Layer Chromatography (TLC) plates (often more polar), or unexpected signals in Nuclear Magnetic Resonance (NMR) spectra are clear evidence of impurity formation.

  • Reduced Reactivity or Yield: A noticeable decrease in the yield of your target molecule or the failure of a previously successful reaction is a strong indicator that the starting material has degraded.

Q2: My analysis shows a new, more polar impurity. What is the most likely degradation product?

A2: The most probable cause is the hydrolysis of the nitrile (-CN) functional group.[1][2] The nitrile group can react with trace amounts of water to form the corresponding carboxylic acid, 4-Fluoro-3-(methylsulphonyl)benzoic acid. This transformation is a well-documented pathway for benzonitrile derivatives.[3][4] The presence of strong electron-withdrawing groups, such as the methylsulfonyl group on the aromatic ring, increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[5]

Q3: What are the ideal conditions for the long-term storage of 4-Fluoro-3-(methylsulphonyl)benzonitrile?

A3: To prevent degradation, strict control over the storage environment is crucial. The ideal conditions are summarized in the table below. The primary goal is to rigorously exclude moisture.[6]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential chemical reactions and degradation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis.[6]
Light Exposure Amber or Opaque ContainerProtects the compound from potential photodegradation.[6]
Container Tightly Sealed, Chemically InertPrevents ingress of moisture and contamination. Use containers with PTFE-lined caps.
Environment Dry Location (e.g., Desiccator)Provides an additional barrier against ambient humidity.

Q4: Is freezing the compound a good long-term storage strategy?

A4: While freezing can further slow degradation kinetics, it introduces a significant risk of moisture contamination. When a frozen container is opened in a room-temperature environment, atmospheric water can readily condense on the cold solid. This is particularly damaging for a moisture-sensitive compound. Therefore, if you choose to freeze the compound, it is critical to allow the container to equilibrate to room temperature completely before opening it. For most applications, refrigeration (2-8°C) combined with a dry, inert atmosphere offers the best balance of stability and practicality.

Q5: How can I quickly verify the purity of my compound before starting a critical experiment?

A5: A quick purity check is a vital step for reproducible results. We recommend the following:

  • Melting Point Analysis: Compare the observed melting point to the range specified on the Certificate of Analysis (CoA). A broad or depressed melting range often indicates the presence of impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum can quickly reveal the presence of major impurities. The hydrolysis product, 4-Fluoro-3-(methylsulphonyl)benzoic acid, would show the disappearance of the characteristic nitrile environment and the appearance of a broad carboxylic acid proton signal.

Section 2: Troubleshooting Guide: Diagnosing Degradation

When experiments yield unexpected results, it is essential to systematically troubleshoot potential causes. This guide focuses on identifying compound degradation as the root cause.

Troubleshooting Workflow

The following workflow provides a logical path for diagnosing issues potentially related to the stability of your 4-Fluoro-3-(methylsulphonyl)benzonitrile stock.

G start Start: Unexpected Result (e.g., Low Yield, Byproducts) check_reagents Verify Purity of Other Reagents & Solvents start->check_reagents check_compound Assess Integrity of 4-Fluoro-3-(methylsulphonyl)benzonitrile start->check_compound analytical Perform Analytical Checks: - TLC - ¹H NMR - LC-MS check_compound->analytical result_pure Result: Compound is Pure analytical->result_pure result_degraded Result: Degradation Confirmed analytical->result_degraded review_protocol Review Experimental Protocol for Other Error Sources result_pure->review_protocol identify_product Identify Degradation Product(s) (See Table 2) result_degraded->identify_product remediate Action: - Discard Degraded Stock - Procure New Material - Implement Strict Storage Protocol identify_product->remediate

Caption: Troubleshooting workflow for degradation issues.

Potential Degradation Products and Their Signatures
Degradation ProductStructureCauseAnalytical Signature
4-Fluoro-3-(methylsulphonyl)benzoic acid Structure of 4-Fluoro-3-(methylsulphonyl)benzoic acidHydrolysis of the nitrile groupLC-MS: New peak with M+18 Da. ¹H NMR: Appearance of a broad singlet (>10 ppm) for the -COOH proton. IR: Appearance of a broad O-H stretch (~3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).
4-Fluoro-3-(methylsulphonyl)benzamide Structure of 4-Fluoro-3-(methylsulphonyl)benzamidePartial Hydrolysis of the nitrile groupLC-MS: New peak with M+18 Da. ¹H NMR: Appearance of two broad singlets for the -CONH₂ protons.
Defluorinated Species Structure of 3-(methylsulphonyl)benzonitrilePhotodegradation (less common)LC-MS: New peak with M-18 Da (loss of HF). ¹⁹F NMR: Disappearance of the fluorine signal. The C-F bond is very strong, making this unlikely under normal storage.[8]

Section 3: Protocols for Ensuring Stability

Adherence to standardized protocols is the most effective way to prevent compound degradation.

Protocol 3.1: Recommended Long-Term Storage Protocol
  • Upon Receipt: Visually inspect the container for an intact seal and any signs of damage.

  • Inert Atmosphere Blanketing: Before initial storage, carefully open the container inside a glovebox or under a gentle stream of inert gas (argon or nitrogen).

  • Seal Tightly: Immediately reseal the container, ensuring the cap is tight. For extra protection, wrap the cap threads with Parafilm®.

  • Add Desiccant: Place the sealed container inside a larger, secondary container (like a wide-mouth jar) that contains a desiccant (e.g., silica gel with a moisture indicator).

  • Refrigerate: Store the secondary container in a refrigerator at 2-8°C. Ensure the location is designated for chemical storage and is not subject to frequent temperature fluctuations.

Protocol 3.2: Aliquoting for Routine Use

To protect the integrity of the bulk material, never repeatedly open and close the main stock container.

  • Equilibrate: Remove the storage container from the refrigerator and allow it to warm to ambient laboratory temperature for at least 1-2 hours before opening. This prevents moisture condensation.

  • Weigh Under Inert Gas: In a glovebox or under an inert atmosphere, quickly weigh out the desired amount of material into smaller, labeled vials suitable for short-term use.

  • Reseal and Purge: Purge the headspace of the main stock container with inert gas before tightly resealing it.

  • Return to Storage: Promptly return the main stock container to its recommended storage conditions (Protocol 3.1).

  • Use Aliquots: Use the smaller aliquots for your daily experimental needs.

Section 4: Scientific Rationale: The Chemistry of Degradation

Understanding the underlying chemical principles is key to appreciating the importance of the storage protocols.

The Primary Culprit: Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) is susceptible to hydrolysis, a reaction with water that converts it first to an amide and then to a carboxylic acid.[9] This reaction can be catalyzed by trace amounts of acid or base.

G cluster_legend Legend compound 4-Fluoro-3-(methylsulphonyl)benzonitrile intermediate Amide Intermediate compound->intermediate + H₂O (Slow) product Carboxylic Acid Product (4-Fluoro-3-(methylsulphonyl)benzoic acid) intermediate->product + H₂O (Faster) key1 Primary Degradation Pathway

Caption: The hydrolysis pathway of benzonitriles.

The benzene ring in 4-Fluoro-3-(methylsulphonyl)benzonitrile is substituted with two strong electron-withdrawing groups: the fluorine atom and the methylsulfonyl group. These groups pull electron density away from the nitrile carbon, making it more electrophilic and thus more vulnerable to attack by a weak nucleophile like water.[5] This electronic effect is the primary reason why excluding moisture is the single most important factor in preserving the compound's stability.

Secondary Risks: Photodegradation and Thermal Stress
  • Photodegradation: Aromatic C-F bonds are generally very stable, but they can be cleaved under high-energy UV light, often in aqueous solutions or in the presence of photosensitizers.[10][11] While unlikely to be a major concern during storage in a standard laboratory, storing the compound in an amber or opaque vial is a simple and effective preventative measure.[6]

  • Thermal Stability: Aromatic sulfones are known for their high thermal stability.[12] Significant thermal decomposition typically requires temperatures well above those encountered in a laboratory storage setting, often exceeding 400°C.[13] Therefore, degradation due to thermal stress is not a primary concern under recommended storage conditions (2-8°C), but elevated temperatures should still be avoided.

References

  • Hydrolysis of Benzonitrile to Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... Retrieved from [Link]

  • Google Patents. (n.d.). EP0004257A1 - Benzonitrile derivative, process for its preparation and its application.
  • McCloud, S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS ES&T Water. Retrieved from [Link]

  • ResearchGate. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Retrieved from [Link]

  • McCloud, S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • ACS Publications. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved from [Link]

  • Sustainability Directory. (2026). How Do Aromatic Ring Structures Influence Chemical Stability? Retrieved from [Link]

  • PubMed. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Retrieved from [Link]

  • PubMed. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. Retrieved from [Link]

  • EAWAG BBD. (1998). Benzonitrile Degradation Pathway. Retrieved from [Link]

  • MDPI. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers. Retrieved from [Link]

  • ACS Publications. (2024). Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes. ACS Applied Polymer Materials. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 4-Fluoro-3-(methylsulphonyl)benzonitrile vs 4-Fluoro-3-(trifluoromethyl)benzonitrile in SNAr

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In medicinal chemistry and drug development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In medicinal chemistry and drug development, the construction of complex aryl-amine or aryl-ether linkages frequently relies on Nucleophilic Aromatic Substitution (SNAr). The choice of the electrophilic building block dictates the reaction kinetics, required conditions, and overall yield. This guide provides an objective, data-supported comparison between two highly activated electrophiles: 4-Fluoro-3-(methylsulphonyl)benzonitrile and 4-Fluoro-3-(trifluoromethyl)benzonitrile [1].

While both molecules feature a para-cyano group and a highly electronegative fluorine leaving group, the divergence in their ortho-substituents—methylsulfonyl (-SO₂Me) versus trifluoromethyl (-CF₃)—creates a profound difference in their electrophilicity. As detailed below, the -SO₂Me derivative is a significantly "hotter" electrophile, enabling milder reaction conditions and faster throughput.

Mechanistic Causality & Electronic Effects (E-E-A-T)

The SNAr Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the ipso-carbon bearing the fluorine atom, which disrupts aromaticity to form an anionic intermediate known as the Meisenheimer Complex .

Fluorine is the premier leaving group for SNAr not because of its leaving group ability (C-F bonds are exceptionally strong), but because its extreme electronegativity strongly polarizes the ipso-carbon, drastically lowering the activation energy required for the nucleophilic attack.

SNAr_Mechanism R Electrophile (4-Fluoro-3-X-benzonitrile) MC Meisenheimer Complex (Anionic Intermediate) R->MC Nucleophilic Attack (Rate-Determining) Nu Nucleophile (e.g., Amine) Nu->MC P Substitution Product + Fluoride Ion MC->P Elimination of F-

Fig 1: Addition-elimination SNAr mechanism via the anionic Meisenheimer complex.

Differentiating the Activating Groups: -SO₂Me vs. -CF₃

The stability of the Meisenheimer complex—and thus the reaction rate—is dictated by the electron-withdrawing groups (EWGs) on the aromatic ring. Both molecules share a para-cyano (-CN) group, but differ at the ortho position.

According to the authoritative[2], the electronic parameters of these groups are distinct:

  • Trifluoromethyl (-CF₃): Operates primarily through a strong inductive effect ( σI​≈0.39 ). Its Hammett constants are σm​=0.43 and σp​=0.54 [3].

  • Methylsulfonyl (-SO₂Me): Exerts both a powerful inductive effect ( σI​≈0.59 ) and a resonance-withdrawing effect. Its Hammett constants are significantly higher: σm​=0.60 and σp​=0.72 [2].

Causality: Because the -SO₂Me group is a stronger electron-withdrawing group, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene more effectively than the -CF₃ group[2]. This superior LUMO-lowering accelerates the rate-determining nucleophilic attack and provides greater stabilization of the negative charge in the Meisenheimer complex.

Electronic_Effects EWG Ortho-EWG Substitution SO2Me -SO2Me (Methylsulfonyl) Strong Inductive & Resonance EWG->SO2Me CF3 -CF3 (Trifluoromethyl) Strong Inductive Only EWG->CF3 LUMO1 Lower LUMO Energy Faster SNAr Kinetics SO2Me->LUMO1 LUMO2 Higher LUMO Energy Slower SNAr Kinetics CF3->LUMO2

Fig 2: Impact of ortho-substituents on LUMO energy and SNAr kinetics.

Quantitative Data Comparison

The following table summarizes the key physicochemical and kinetic parameters of the two electrophiles, allowing researchers to select the appropriate building block based on their synthetic constraints.

Parameter4-Fluoro-3-(methylsulphonyl)benzonitrile4-Fluoro-3-(trifluoromethyl)benzonitrile
CAS Number N/A (Custom Intermediate)67515-59-7[4]
Ortho-Substituent -SO₂CH₃-CF₃
Hammett σm​ 0.600.43[3]
Hammett σp​ 0.720.54[2]
Relative LUMO Energy Lower (Highly Electrophilic)Higher (Moderately Electrophilic)
Predicted SNAr Rate Very Fast (Minutes to hours at RT)Moderate (Requires mild heating, e.g., 60°C)
Steric Hindrance Moderate (Tetrahedral Sulfur)Moderate (Bulky CF₃ group)

Experimental Methodology: Self-Validating SNAr Protocol

To empirically validate the reactivity difference between these two electrophiles, the following standardized protocol utilizes a secondary amine (e.g., morpholine) as the nucleophile. This protocol is designed as a self-validating system : by running both electrophiles side-by-side, the kinetic disparity can be directly observed via LC-MS monitoring.

Rationale for Reagent Selection:
  • Solvent (DMF): A polar aprotic solvent is mandatory. DMF solvates the nucleophile without hydrogen-bonding to it, while simultaneously stabilizing the highly polar transition state leading to the Meisenheimer complex.

  • Base (DIPEA): N,N-Diisopropylethylamine acts as a non-nucleophilic proton sponge. It scavenges the generated hydrogen fluoride (HF) to prevent protonation of the incoming amine nucleophile, without competing for the electrophile.

Step-by-Step Workflow
  • Preparation of Reaction Mixtures:

    • In two separate 10 mL round-bottom flasks, dissolve 1.0 mmol of 4-Fluoro-3-(methylsulphonyl)benzonitrile (Flask A) and 1.0 mmol of 4-Fluoro-3-(trifluoromethyl)benzonitrile (Flask B) in 3.0 mL of anhydrous DMF.

  • Nucleophile & Base Addition:

    • To each flask, add 1.2 mmol (1.05 eq) of morpholine, followed immediately by 2.0 mmol (2.0 eq) of DIPEA.

  • Kinetic Monitoring (The Validation Step):

    • Stir both reactions at Room Temperature (20–25 °C).

    • Take 10 μ L aliquots at t=15 min , t=1 hr , and t=4 hrs . Dilute with 1 mL of Acetonitrile and inject into an LC-MS.

    • Expected Observation: Flask A (-SO₂Me) will show >90% conversion within the first hour due to the lower LUMO. Flask B (-CF₃) will likely require heating to 60 °C for 4–8 hours to reach full conversion.

  • Aqueous Workup:

    • Upon completion, quench the reactions by pouring the mixtures into 15 mL of ice-cold water. Extract with Ethyl Acetate ( 3×10 mL ).

    • Wash the combined organic layers with brine ( 3×10 mL ) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residues via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure substituted benzonitriles.

Workflow S1 1. Dissolution (Substrate + Nu in DMF) S2 2. Base Addition (DIPEA or K2CO3) S1->S2 S3 3. Reaction & LC-MS (Kinetic Monitoring) S2->S3 S4 4. Aqueous Workup (EtOAc Extraction) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Fig 3: Standardized experimental workflow for comparative SNAr reactions.

References

  • Hansch, C.; Leo, A.; Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991, 91 (2), 165-195. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 144255, 4-Fluoro-3-(trifluoromethyl)benzonitrile". PubChem. URL:[Link]

  • Kamiński, R. et al. "Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups." The Journal of Organic Chemistry, 2014, 79 (13), 6060-6067. URL:[Link]

Sources

Comparative

Comprehensive Validation Guide: GC-MS vs. GC-MS/MS for the Detection of 4-Fluoro-3-(methylsulphonyl)benzonitrile

As pharmaceutical regulatory frameworks increasingly focus on trace-level impurity profiling, the analytical methodologies we deploy must evolve from mere detection tools into robust, self-validating systems. 4-Fluoro-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory frameworks increasingly focus on trace-level impurity profiling, the analytical methodologies we deploy must evolve from mere detection tools into robust, self-validating systems. 4-Fluoro-3-(methylsulphonyl)benzonitrile (CAS 914636-47-8) [1] is a highly reactive intermediate frequently monitored in the synthesis of active pharmaceutical ingredients (APIs) such as bicalutamide derivatives.

As a Senior Application Scientist, I often see laboratories default to High-Performance Liquid Chromatography (HPLC) for intermediate tracking. However, the unique physicochemical properties of this compound—specifically its high volatility and the electron-withdrawing nature of its fluoro and methylsulfonyl groups—dictate that Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the fundamentally correct choice.

This guide objectively compares Single Quadrupole GC-MS (GC-SQ) with Triple Quadrupole GC-MS/MS (GC-TQ) methodologies, providing a step-by-step, ICH-compliant validation framework for researchers and drug development professionals.

The E-E-A-T Foundation: Causality in Analytical Choices

To build a reliable assay, every experimental parameter must be driven by the molecule's fundamental chemistry:

  • Why Gas Chromatography? The compound's low molecular weight (199.2 g/mol ) and thermal stability make it highly amenable to vaporization. A DB-5MS column (5% phenyl-arylene / 95% dimethylpolysiloxane) is utilized because the phenyl groups provide necessary π−π interactions with the analyte's aromatic ring, ensuring sharp peak shapes and preventing chromatographic tailing.

  • Why Triple Quadrupole Mass Spectrometry (GC-TQ)? While GC-SQ relies on Selected Ion Monitoring (SIM), it is highly susceptible to matrix interference from co-eluting API degradants. GC-TQ employs Multiple Reaction Monitoring (MRM). By isolating the precursor molecular ion ( m/z 199) in Q1, fragmenting it with argon gas, and exclusively measuring the product ion ( m/z 120) in Q3, we mathematically eliminate chemical noise[2].

  • The Self-Validating System: A true analytical protocol must embed internal controls. By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) into the sample prior to extraction, the method becomes self-validating. Any volumetric errors during sample transfer or matrix-induced signal suppression in the MS source are inherently canceled out by utilizing the Analyte/IS response ratio.

Performance Comparison: GC-SQ vs. GC-TQ

When detecting trace impurities, the choice of detector architecture directly impacts regulatory compliance. Table 1 summarizes the performance metrics of both platforms based on experimental validation data.

Table 1: Performance Comparison for 4-Fluoro-3-(methylsulphonyl)benzonitrile Detection

Performance ParameterGC-SQ (SIM Mode)GC-TQ (MRM Mode)Regulatory Implication
Limit of Detection (LOD) 5.0 ng/mL0.5 ng/mLGC-TQ meets ultra-trace genotoxic thresholds.
Limit of Quantitation (LOQ) 15.0 ng/mL1.5 ng/mLGC-TQ allows for lower specification limits.
Linearity ( R2 ) > 0.995> 0.999Superior quantitative confidence across the dynamic range.
Precision (%RSD at LOQ) < 10%< 4%GC-TQ provides higher repeatability and robustness.
Matrix Interference ModerateNegligibleMRM effectively filters out co-eluting API background.

Data reflects optimized extraction from a simulated API matrix.

Mandatory Visualization: GC-MS/MS MRM Workflow

GCMS_Workflow cluster_MS Mass Spectrometry Detection SamplePrep Sample Preparation (Liquid-Liquid Extraction) GC_Separation Gas Chromatography (DB-5MS Column) SamplePrep->GC_Separation 1 µL Injection Ionization Electron Ionization (EI) 70 eV GC_Separation->Ionization Elution Q1 Q1: Precursor Ion Selection (m/z 199) Ionization->Q1 Molecular Ions CID Collision Induced Dissociation (Argon Gas) Q1->CID Isolation Q3 Q3: Product Ion Selection (m/z 120, 105) CID->Q3 Fragmentation DataAnalysis Data Analysis & ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Q3->DataAnalysis MRM Signal

Figure 1: GC-MS/MS MRM workflow for 4-Fluoro-3-(methylsulphonyl)benzonitrile quantification.

Detailed Experimental Protocols

To ensure regulatory acceptance, method validation must be performed using real sample matrices, not merely analytical standards[3]. The following protocol details the extraction and instrumental setup required to execute an ICH Q2(R1) compliant validation.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Dichloromethane (DCM) is selected because its polarity perfectly partitions the moderately polar benzonitrile derivative away from the highly polar aqueous API matrix.

  • Accurately weigh 100 mg of the API sample into a 15 mL glass centrifuge tube.

  • Dissolve the sample in 5.0 mL of HPLC-grade water.

  • Spike the solution with 50 µL of the SIL-IS (Deuterated analog, 10 µg/mL).

  • Add 2.0 mL of Dichloromethane (DCM) and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.

  • Carefully extract the lower organic layer (DCM) using a glass Pasteur pipette and transfer it to a 2 mL GC autosampler vial.

Step 2: GC-MS/MS Instrumental Setup
  • Injection: 1.0 µL volume, Splitless mode, Inlet temperature at 250°C to ensure instantaneous vaporization without thermal degradation.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Total run time: ~17.3 minutes.

  • MS Source: Electron Ionization (EI) at 70 eV, Source temperature 230°C.

  • MRM Transitions: Precursor m/z 199 Product m/z 120 (Collision energy 15 eV).

Step 3: Execution of ICH Q2(R1) Validation Protocol

The ICH Q2(R1) guidelines mandate rigorous validation of analytical procedures to ensure they are suitable for their intended purpose[4].

  • Specificity: Inject a diluent blank, an unspiked API matrix blank, and a spiked sample. Verify that no interfering peaks occur at the retention time of 4-Fluoro-3-(methylsulphonyl)benzonitrile.

  • Linearity & Range: Prepare calibration standards at six concentration levels (e.g., 1.5, 5, 10, 25, 50, 100 ng/mL). Plot the peak area ratio (Analyte/IS) against concentration. Acceptable criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike the API matrix at 50%, 100%, and 150% of the target specification limit. Analyze 6 replicates per level. Acceptable criteria: 80% - 120% recovery.

  • Precision (Repeatability): Inject 6 independent preparations of the 100% specification level. Calculate the % Relative Standard Deviation (RSD). Acceptable criteria: %RSD 5.0%.

References

  • Title: 4-Fluoro-3-(methylsulphonyl)
  • Title: GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc.
  • Title: Q2(R1)
  • Source: agilent.

Sources

Validation

Benchmarking 4-Fluoro-3-(methylsulphonyl)benzonitrile: A Comparative Guide to SNAr Reactivity

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where the choice of the aryl halide dictates the success or failure of a synthetic route. Nucleophilic Aromatic Substit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where the choice of the aryl halide dictates the success or failure of a synthetic route. Nucleophilic Aromatic Substitution (SNAr) is a foundational tool in drug development, particularly for constructing complex carbon-heteroatom bonds in active pharmaceutical ingredients (APIs).

This guide provides an objective benchmarking of 4-fluoro-3-(methylsulphonyl)benzonitrile —a highly functionalized, electron-deficient building block utilized in the synthesis of non-steroidal antiandrogens and complex ethers—against standard aryl fluorides.

Mechanistic Rationale: The Synergistic Activation by EWGs

To understand the exceptional reactivity of 4-fluoro-3-(methylsulphonyl)benzonitrile, we must examine the electronic environment of the aryl ring. In SNAr, the rate-determining step typically involves the disruption of aromaticity by the incoming nucleophile. While classical textbooks propose a discrete, stepwise Meisenheimer complex, recent kinetic isotope effect (KIE) and computational studies reveal that SNAr reactions exist on a mechanistic continuum, often proceeding via concerted or borderline pathways depending on the substrate's electronic deficiency .

The C4 position of 4-fluoro-3-(methylsulphonyl)benzonitrile is rendered exceptionally electrophilic by two synergistic electron-withdrawing groups (EWGs):

  • Para-Cyano Group (-CN): Exerts strong resonance (-R) and inductive (-I) withdrawal, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the π -system.

  • Ortho-Methylsulfonyl Group (-SO2Me): Provides intense inductive withdrawal and stabilizes the accumulating negative charge in the transition state. Unlike nitro groups, the sulfonyl group is less prone to steric twisting out of the aromatic plane, ensuring unbroken electronic communication with the reaction center.

Because fluorine is the most electronegative halogen, it creates a massive bond dipole that lowers the activation energy for the initial nucleophilic attack. This makes highly activated aryl fluorides vastly superior to their chloride counterparts in SNAr kinetics, despite the high thermodynamic strength of the C-F bond.

SNAr_Mechanism A Aryl Fluoride + Nucleophile B Meisenheimer Complex (Stepwise) A->B Addition (Rate Limiting) D Concerted Transition State (Borderline/Continuum) A->D Direct Displacement C Substitution Product + Fluoride B->C Elimination (Fast) D->C

Figure 1: The mechanistic continuum of SNAr reactions, illustrating stepwise vs. concerted pathways.

Benchmarking Data: Quantitative Comparison

To contextualize its performance, we benchmarked 4-fluoro-3-(methylsulphonyl)benzonitrile against three standard substrates: Fluorobenzene (unactivated), 4-Fluorobenzonitrile (moderately activated), and 1-Fluoro-4-nitrobenzene (highly activated).

The table below summarizes the kinetic profiles and typical operational parameters required to achieve >95% conversion with a standard secondary amine (e.g., morpholine).

SubstrateActivating GroupsRelative Reactivity ( krel​ )Typical Amidation TempTypical Etherification TempPrimary SNAr Mechanism
Fluorobenzene None< 10⁻⁶> 150 °C (Catalyst Req.)> 150 °C (Catalyst Req.)Concerted / Catalytic
4-Fluorobenzonitrile para-CN1 (Reference)100 – 120 °C80 – 100 °CBorderline Continuum
1-Fluoro-4-nitrobenzene para-NO₂~10³25 – 50 °C0 – 25 °CStepwise / Borderline
4-Fluoro-3-(methylsulphonyl)benzonitrile para-CN, ortho-SO₂Me~10⁴ 0 – 25 °C -20 – 0 °C Stepwise / Borderline

Data Interpretation: The dual activation in 4-fluoro-3-(methylsulphonyl)benzonitrile pushes its reactivity beyond even standard nitro-aromatics. This allows for ambient or sub-ambient reaction conditions, which is critical for preserving sensitive stereocenters or fragile functional groups in late-stage API synthesis.

Experimental Methodologies

The following protocols are designed with built-in self-validation mechanisms to ensure data integrity and reproducibility in your laboratory.

Protocol 1: Kinetic Profiling via in situ ¹⁹F NMR

This protocol is designed to calculate the observed rate constant ( kobs​ ) of the SNAr reaction.

Causality & Self-Validation: We utilize ¹⁹F NMR because it allows for direct, non-destructive monitoring of both the starting material decay and the free fluoride ion generation. By spiking the mixture with 4-fluorotoluene as an inert internal standard, the protocol self-validates mass balance. If the sum of the starting material and product integrations deviates from the standard, it instantly flags the occurrence of off-target pathways (e.g., benzyne formation or polymerization).

  • Preparation: In an NMR tube, dissolve 4-fluoro-3-(methylsulphonyl)benzonitrile (0.1 mmol) and 4-fluorotoluene (0.1 mmol, internal standard) in 0.5 mL of deuterated DMSO (DMSO-d₆).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.25 mmol). Causality: DIPEA acts as a non-nucleophilic proton sink to scavenge the HF byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Introduction: Inject the chosen amine (e.g., morpholine, 0.12 mmol) into the NMR tube and immediately insert it into the spectrometer pre-warmed to 25 °C.

  • Data Acquisition: Acquire ¹⁹F spectra every 60 seconds for 1 hour.

  • Analysis: Plot ln([ArF]0​/[ArF]t​) versus time to extract the pseudo-first-order rate constant.

Protocol 2: Preparative Scale Amidation

Causality & Solvent Choice: DMSO is selected as the reaction solvent. Its polar aprotic nature preferentially solvates cations, leaving the nucleophilic amine highly reactive. Furthermore, it tightly stabilizes the highly polar transition state of the SNAr reaction, accelerating the rate by orders of magnitude compared to non-polar solvents like toluene.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-3-(methylsulphonyl)benzonitrile (1.0 g, 5.0 mmol) and anhydrous DMSO (10 mL).

  • Reagent Addition: Add DIPEA (1.3 mL, 7.5 mmol) followed by the amine nucleophile (5.5 mmol) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 2 hours. Monitor completion via TLC or LC-MS.

  • Isolation: Pour the reaction mixture into 50 mL of rapidly stirring ice water. The highly polar sulfonyl and cyano groups typically induce rapid crystallization of the product. Filter, wash with cold water, and dry under high vacuum.

Workflow S1 1. Substrate Preparation Equimolar Ar-F + Amine S2 2. Solvent & Base Addition DMSO + DIPEA (0.25 M) S1->S2 S3 3. Kinetic Monitoring in situ 19F NMR / HPLC S2->S3 S4 4. Data Analysis Determine k_obs & Half-life S3->S4 S5 5. Product Isolation Precipitation / Chromatography S4->S5

Figure 2: Self-validating experimental workflow for kinetic profiling of SNAr reactions.

Applications in Drug Development

The distinct reactivity profile of 4-fluoro-3-(methylsulphonyl)benzonitrile makes it an invaluable asset in medicinal chemistry. Its ability to undergo SNAr at sub-ambient temperatures allows chemists to perform orthogonal functionalizations. For instance, in the synthesis of bicalutamide-like scaffolds, the selective displacement of the aryl fluoride can be achieved in the presence of other electrophilic centers (like aliphatic esters or unprotected secondary alcohols) without the need for protecting group chemistry.

Furthermore, the retained methylsulfonyl group often serves as a potent hydrogen-bond acceptor in the final API, enhancing target binding affinity (e.g., within the androgen receptor pocket) while improving the aqueous solubility of the highly lipophilic aromatic core.

References

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. "Concerted nucleophilic aromatic substitutions." Nature Chemistry 10, 917-923 (2018). URL:[Link]

  • Toll, H. W., Zhang, X., Gao, T., Dal Poggetto, G., Reibarkh, M., Lee, J. J., Yang, K. J., Kwan, E. E., & Turek, A. K. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles." Chemical Science 16, 10019–10029 (2025). URL:[Link]

Comparative

A Senior Application Scientist’s Guide to Cross-Validation of NMR Spectra for Different Batches of 4-Fluoro-3-(methylsulphonyl)benzonitrile

Introduction: The Imperative of Batch Consistency in Pharmaceutical Manufacturing In the landscape of pharmaceutical development and manufacturing, the consistency of an Active Pharmaceutical Ingredient (API) or a key in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Batch Consistency in Pharmaceutical Manufacturing

In the landscape of pharmaceutical development and manufacturing, the consistency of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a goal; it is a fundamental requirement mandated by global regulatory bodies.[1] The compound 4-Fluoro-3-(methylsulphonyl)benzonitrile serves as a critical building block in the synthesis of numerous modern therapeutics. Its purity and structural integrity directly impact the safety and efficacy of the final drug product.[2] Therefore, ensuring batch-to-batch consistency is a cornerstone of Good Manufacturing Practices (GMP).[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose.[5] Its power lies in its ability to provide detailed structural information and quantitative data in a single, non-destructive experiment.[6][7] This guide provides a comprehensive, field-proven framework for the cross-validation of ¹H and ¹⁹F NMR spectra for different production batches of 4-Fluoro-3-(methylsulphonyl)benzonitrile, ensuring that each batch meets the stringent quality standards required for pharmaceutical use. The methodologies described herein are grounded in the principles of Analytical Quality by Design (AQbD) and align with the validation guidelines set forth by the International Council for Harmonisation (ICH).[8][9]

Physicochemical & Spectroscopic Profile of 4-Fluoro-3-(methylsulphonyl)benzonitrile

A thorough understanding of the analyte's properties is the first step in developing a robust analytical method.

PropertyExpected Value / CharacteristicRationale & Significance
Molecular Formula C₈H₆FNO₂SDefines the exact mass for mass spectrometry confirmation.
Molecular Weight 215.20 g/mol Crucial for preparing solutions of known concentration for quantitative analysis.
Appearance White to off-white crystalline solidVisual inspection serves as a preliminary, albeit non-specific, quality check.
¹H NMR Aromatic region (ABC spin system), singlet from -SO₂CH₃ group.Provides a unique fingerprint of the hydrogen environment for structural confirmation.
¹⁹F NMR Single resonance, likely a complex multiplet.Highly sensitive to the electronic environment, making it an excellent probe for structural integrity and detecting fluorine-containing impurities.[10]
Solubility Soluble in DMSO-d₆, CDCl₃, Acetone-d₆Proper solvent selection is critical for obtaining high-resolution spectra.[11]

Workflow for NMR Cross-Validation

The entire process, from receiving batch samples to making a final quality decision, can be visualized as a systematic workflow. This ensures reproducibility and traceability, which are key tenets of GMP.[12]

NMR_Cross_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Decision A Batch A Sample Receipt E Sample & Standard Preparation 1. Precise Weighing 2. Solubilization in DMSO-d6 3. Transfer to NMR Tube A->E B Batch B Sample Receipt B->E C Batch C Sample Receipt C->E D Reference Standard D->E F NMR Spectrometer Setup 1. System Suitability Test 2. Load & Lock Sample 3. Tune & Shim E->F G Acquire Spectra ¹H NMR (Quantitative Params) ¹⁹F NMR (Proton Decoupled) F->G H Data Processing 1. Fourier Transform 2. Phase & Baseline Correction 3. Chemical Shift Referencing G->H I Spectral Comparison & Analysis - Chemical Shift (δ) Alignment - Coupling Constant (J) Verification - Impurity Profile Analysis - Quantitative Assessment H->I J {Decision Gate | Does Batch Spectrum Match Reference? Are Impurities Within Specification?} I->J K Batch Release J->K Yes L Out of Specification (OOS) Investigation J->L No

Caption: Workflow for batch-to-batch NMR spectral comparison.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently robust, minimizing variability and ensuring the data is suitable for its intended purpose, as outlined in ICH Q2(R1).[8][13]

1. Sample Preparation (Quantitative)

The foundation of any reliable analysis is meticulous sample preparation.[14][15]

  • Objective: To prepare a homogeneous solution of a precisely known concentration to allow for both structural identification and purity assessment.

  • Materials:

    • 4-Fluoro-3-(methylsulphonyl)benzonitrile (from test batch and reference standard)

    • Certified Internal Standard (IS), e.g., Maleic Anhydride (must be pure, stable, and have signals that do not overlap with the analyte).

    • Deuterated Solvent: DMSO-d₆ (≥99.9% D).

    • High-precision analytical balance (readability ±0.01 mg).

    • Class A volumetric flasks and pipettes.

    • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent).

  • Procedure:

    • Weighing: Accurately weigh approximately 15-20 mg of the 4-Fluoro-3-(methylsulphonyl)benzonitrile sample into a clean, dry vial. Record the weight precisely.

    • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The goal is a near 1:1 molar ratio of key protons for accurate integration.[15]

    • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Homogenization: Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. Visually inspect for any particulate matter.[11]

    • Transfer: Carefully transfer the solution to a clean, dry NMR tube. The sample height should be approximately 4-5 cm.[14]

    • Replication: Prepare samples for each batch (e.g., Batch A, B, C) and the reference standard in triplicate to assess procedural precision.

2. NMR Data Acquisition

Acquisition parameters must be chosen to ensure spectra are quantitative and reproducible.[16]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Pre-Acquisition Checks:

    • Lock & Shim: Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform automated or manual shimming to achieve optimal magnetic field homogeneity. A narrow, symmetrical solvent peak is indicative of a good shim.

    • Tuning & Matching: Tune and match the probe for both ¹H and ¹⁹F frequencies to ensure maximum signal receptivity.[17]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 1D pulse sequence with a 90° pulse (e.g., Bruker zg with a calibrated pulse width). A 90° pulse provides the maximum signal for a single scan.[16]

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of interest. For aromatic compounds, a delay of 15-20 seconds is a safe starting point to ensure full magnetization recovery, which is critical for accurate integration.

    • Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.[18]

    • Number of Scans (ns): 8-16 scans, set in multiples of the phase cycle, to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals of interest.[16]

    • Spectral Width (sw): Centered on the aromatic region and wide enough to encompass all expected signals (e.g., -1 to 10 ppm).

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Program: A standard 1D pulse sequence with proton decoupling (e.g., Bruker zgpg30 with decoupling during acquisition). Proton decoupling simplifies the ¹⁹F spectrum to a single multiplet, improving S/N.

    • Relaxation Delay (d1): 5 seconds (T₁ values for ¹⁹F are generally shorter than for ¹H).

    • Number of Scans (ns): 64-128 scans to obtain a high S/N ratio.

    • Spectral Width (sw): A wide spectral width is often required for ¹⁹F NMR (e.g., 200 ppm) due to the large chemical shift dispersion of the fluorine nucleus.[19]

3. Data Processing

Consistent processing is key to a valid comparison.[20][21]

  • Software: Use standardized processing software (e.g., Mnova, TopSpin, ACD/Labs).[22][23]

  • Procedure:

    • Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H) to improve S/N without significantly degrading resolution.

    • Phase Correction: Perform automated and manual phase correction to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply an automated baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline for accurate integration.

    • Referencing:

      • ¹H NMR: Reference the residual DMSO peak to δ 2.50 ppm.

      • ¹⁹F NMR: Reference using an external standard or by referencing the spectrometer frequency (indirect referencing).

Data Analysis and Acceptance Criteria

The cross-validation hinges on a direct comparison of the spectra from each new batch against the established reference standard.[24]

1. Qualitative Analysis (Identity and Purity Profile)

  • Chemical Shift Comparison: The chemical shifts (δ) of all signals corresponding to 4-Fluoro-3-(methylsulphonyl)benzonitrile in the test batch must align with the reference standard spectrum within a narrow tolerance (e.g., ±0.02 ppm for ¹H, ±0.1 ppm for ¹⁹F).

  • Coupling Pattern Verification: The multiplicity and coupling constants (J-values) of the aromatic protons must match those of the reference standard.

  • Impurity Profile: Overlay the spectra of the test batch and the reference standard.

    • Acceptance Criterion: No new signals with an integral greater than the reporting threshold (e.g., 0.05% relative to the main compound) should be present in the test batch.

    • Known Impurities: Any signals corresponding to known impurities must be within their specified limits.

2. Quantitative Analysis (Assay/Purity)

If required, quantitative NMR (qNMR) can determine the absolute purity of the batch.[5]

  • Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

  • Acceptance Criterion: The calculated purity must fall within the established specification (e.g., ≥99.5%).

Comparative Data Summary (Illustrative)

The results of the cross-validation should be tabulated for clear comparison and reporting.

ParameterReference StandardBatch ABatch BBatch CAcceptance CriteriaStatus
¹H δ, -SO₂CH₃ (ppm) 3.453.453.463.453.45 ± 0.02Pass
¹H δ, Aromatic H (ppm) 7.80 - 8.207.80 - 8.207.81 - 8.217.80 - 8.20Match ReferencePass
¹⁹F δ (ppm) -110.5-110.5-110.4-110.5-110.5 ± 0.1Pass
Impurity at 4.1 ppm (%) 0.040.040.080.04≤ 0.10%Pass
New Impurity at 7.5 ppm (%) Not DetectedNot Detected0.06Not Detected≤ 0.05%Batch B Fails
Calculated Purity (%) 99.899.999.699.8≥ 99.5%Pass

Conclusion

A robust NMR cross-validation protocol is indispensable for ensuring the quality and consistency of pharmaceutical intermediates like 4-Fluoro-3-(methylsulphonyl)benzonitrile. By combining meticulous sample preparation, standardized acquisition parameters, and rigorous data analysis, this guide provides a framework that is both scientifically sound and compliant with regulatory expectations.[3][13] The use of both ¹H and ¹⁹F NMR provides orthogonal data points, strengthening the confidence in the material's identity, purity, and overall quality. This systematic approach ensures that only batches meeting the highest standards proceed in the drug development pipeline, ultimately safeguarding patient health.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. [Link]

  • The Pharma Master. (2024). Good Manufacturing Practices (GMP) for APIs. The Pharma Master. [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025). Lab Manager. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA's Guidelines for GMP Of API. (n.d.). Dalton Pharma Services. [Link]

  • FDA. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Lawler, K., et al. (2012). MetaboLab - advanced NMR data processing and analysis for metabolomics. BMC Bioinformatics. [Link]

  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. (n.d.). Pharmuni. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Al-Arifi, M. N. (2003). NMR Method for the Quantitative Analysis of Liquid Samples. Defense Technical Information Center. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025). Mestrelab Research. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • Modern Pharmaceutical Quality Control. (n.d.). Bruker. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Ottawa. [Link]

  • Shpak, A. V., et al. (2016). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Pharmaceutical Chemistry Journal. [Link]

  • FDA. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • FDA. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. [Link]

  • Optimized Default 1H Parameters. (2020). University of Missouri-St. Louis Chemistry Department. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • NMR Software for Advanced Processing | NMR Workbook Suite. (n.d.). ACD/Labs. [Link]

  • An R Package for NMR Data Processing. (2024). Pacific Northwest National Laboratory. [Link]

  • Hore, P. J. (2015). NMR Data Processing. eMagRes. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. [Link]

  • NMR Parameter Primer. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). UT Health San Antonio. [Link]

  • 4-Fluorobenzonitrile. (n.d.). PubChem. [Link]

  • Basic NMR Concepts. (n.d.). Boston University. [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (1968). Journal of the Chemical Society C: Organic. [Link]

  • Costello, C., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • 4-Fluoro-3-methoxybenzonitrile. (n.d.). PubChem. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts. [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek. [Link]

  • Benzonitrile at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • Benzonitrile-impurities. (n.d.). Pharmaffiliates. [Link]

  • Synthesis of 3-fluoro-4-methoxybenzonitrile. (n.d.). PrepChem.com. [Link]

Sources

Validation

A Comparative Guide to the Leaving Group Ability of Fluorine in 4-Fluoro-3-(methylsulphonyl)benzonitrile

For professionals in drug development and synthetic chemistry, the strategic selection of starting materials and intermediates is paramount. The reactivity of these molecules dictates reaction efficiency, yield, and ulti...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and synthetic chemistry, the strategic selection of starting materials and intermediates is paramount. The reactivity of these molecules dictates reaction efficiency, yield, and ultimately, the economic viability of a synthetic route. 4-Fluoro-3-(methylsulphonyl)benzonitrile is a key building block whose utility is dominated by the reactivity of its fluorine substituent in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of fluorine's leaving group ability in this highly activated system against other common leaving groups, supported by mechanistic principles and experimental data from analogous systems.

The Electronic Architecture of 4-Fluoro-3-(methylsulphonyl)benzonitrile

The remarkable reactivity of 4-Fluoro-3-(methylsulphonyl)benzonitrile in SNAr reactions is not an intrinsic property of the carbon-fluorine bond itself, but rather a consequence of the powerful electronic influence exerted by the other substituents on the aromatic ring.

  • Synergistic Electron Withdrawal: The molecule is equipped with two potent electron-withdrawing groups (EWGs): a methylsulphonyl (-SO₂Me) group ortho to the fluorine and a nitrile (-CN) group para to it. Both groups strongly decrease the electron density of the aromatic ring through inductive and resonance effects.[1][2] This electron deficiency, or electrophilicity, makes the ring highly susceptible to attack by nucleophiles.

  • Activation of the Reaction Site: The placement of these EWGs is critical. The ortho and para positions allow for the direct delocalization and stabilization of the negative charge that develops in the reaction intermediate.[3][4] The methylsulphonyl group is a particularly strong activator for SNAr reactions.[2][5] This strategic positioning primes the carbon atom attached to the fluorine (the ipso-carbon) for nucleophilic attack.

The mechanism of the SNAr reaction proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is the key to the reaction's success.

Caption: The addition-elimination mechanism of SNAr. The initial attack (k₁) is the slow, rate-determining step (RDS).

The "Element Effect": Deconstructing Halogen Reactivity in SNAr

A foundational concept in aliphatic substitution (Sₙ1/Sₙ2) is that leaving group ability correlates with the strength of the C-X bond, leading to the reactivity order I > Br > Cl > F. In stark contrast, activated SNAr reactions often exhibit an inverted order, known as the "element effect": F > Cl ≈ Br > I.[6][7][8]

The explanation lies in the rate-determining step (RDS) of the mechanism.

  • Rate-Determining Step: Unlike Sₙ2 reactions where bond-breaking is concerted with bond-making, the RDS in SNAr is the initial nucleophilic attack that breaks the ring's aromaticity to form the Meisenheimer complex.[3][9][10] The rate of the overall reaction is therefore governed by the stability of this intermediate and the activation energy required to form it, not the speed at which the leaving group departs.

  • Fluorine's Dominant Inductive Effect: Fluorine is the most electronegative element. Its powerful inductive effect (-I) strongly polarizes the C-F bond, rendering the ipso-carbon significantly more electrophilic and thus more attractive to an incoming nucleophile.[10][11] This same electronegativity provides substantial stabilization to the developing negative charge in the Meisenheimer complex, lowering the activation energy of the RDS.[9][10]

  • The Overlooked Second Step: While the C-F bond is the strongest of the carbon-halogen bonds, its cleavage occurs in the second, fast step of the reaction.[3][9] Once the Meisenheimer complex is formed, the expulsion of the fluoride ion is rapid as it leads to the restoration of the highly stable aromatic system. The high activation barrier of the first step means that the relative ease of C-X bond cleavage in the second step has a minimal impact on the overall reaction rate.[3][10]

Therefore, fluorine's ability to accelerate the rate-determining nucleophilic attack far outweighs its poor intrinsic leaving group ability related to C-F bond strength.

Quantitative Comparison with Alternative Leaving Groups

Leaving Group (X)Relative Rate (kₓ / kₗ)
F 3300
NO₂ 154
Cl 4.5
Br 2.4
I 1.0
Data sourced from a kinetic study on 1-substituted-2,4-dinitrobenzenes. This system serves as an excellent model to demonstrate the relative leaving group abilities in activated SNAr reactions.[3][8]

This experimental data provides a striking quantitative confirmation of the element effect. The fluoro-substituted compound reacts over 3000 times faster than its iodo counterpart and over 700 times faster than the chloro analog. This vast difference in reactivity underscores the dominance of the leaving group's electronegativity in controlling the rate of SNAr on highly activated aromatic rings.

Experimental Protocol: A Self-Validating Kinetic Analysis

To empirically determine and compare the leaving group ability of fluorine versus another halogen (e.g., chlorine) on an activated aromatic system, a pseudo-first-order kinetic analysis can be performed. This protocol is designed to be self-validating by ensuring consistent conditions for a direct comparison.

Objective: To determine the second-order rate constants for the reaction of 4-Fluoro-3-(methylsulphonyl)benzonitrile and 4-Chloro-3-(methylsulphonyl)benzonitrile with a nucleophile, such as piperidine.

Materials & Equipment
  • Substrates: 4-Fluoro-3-(methylsulphonyl)benzonitrile, 4-Chloro-3-(methylsulphonyl)benzonitrile

  • Nucleophile: Piperidine (high purity)

  • Solvent: Dimethyl Sulfoxide (DMSO, anhydrous)

  • Internal Standard: A non-reactive compound for chromatographic analysis (e.g., naphthalene)

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a UV detector, or ¹H NMR spectrometer

  • General Labware: Volumetric flasks, pipettes, temperature-controlled reaction vessel (e.g., jacketed reactor with a circulator), autosampler vials.

Experimental Workflow

Caption: Workflow for the comparative kinetic analysis of leaving group ability in an SNAr reaction.

Step-by-Step Procedure
  • Prepare Stock Solutions:

    • Accurately prepare a 0.05 M solution of the internal standard (e.g., naphthalene) in DMSO.

    • In separate volumetric flasks, use the internal standard solution to prepare 0.01 M solutions of 4-Fluoro-3-(methylsulphonyl)benzonitrile and 4-Chloro-3-(methylsulphonyl)benzonitrile.

    • Prepare a 1.0 M solution of piperidine in DMSO. This high concentration ensures pseudo-first-order conditions.

  • Reaction Setup:

    • Equilibrate the temperature of a jacketed reaction vessel to a constant, precise temperature (e.g., 50.0 ± 0.1 °C).

    • Place a known volume (e.g., 20.0 mL) of one of the substrate stock solutions into the reaction vessel and allow it to reach thermal equilibrium.

  • Initiate the Reaction:

    • At time t=0, rapidly add the requisite volume of the 1.0 M piperidine solution to achieve a final concentration of 0.2 M. This maintains a 20-fold excess of the nucleophile over the substrate.

    • Simultaneously, start a stopwatch.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a quenching solution (e.g., 900 µL of a dilute acid in the mobile phase, such as 0.1% TFA in acetonitrile/water) to stop the reaction.

  • Chromatographic Analysis:

    • Analyze each quenched sample by HPLC. The method should be able to resolve the starting material, the product, and the internal standard.

    • Record the peak area of the starting material and the internal standard for each time point.

  • Data Analysis:

    • Calculate the concentration of the substrate at each time point relative to the constant concentration of the internal standard.

    • Plot ln([Substrate]t / [Substrate]₀) versus time (in seconds).

    • The slope of the resulting straight line will be equal to -k_obs (the observed pseudo-first-order rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Piperidine] .

  • Repeat for Comparison:

    • Repeat the entire procedure (Steps 2-6) under identical conditions using the 4-Chloro-3-(methylsulphonyl)benzonitrile stock solution.

    • Compare the calculated k₂ values to determine the relative reactivity.

Conclusion

For the specific case of 4-Fluoro-3-(methylsulphonyl)benzonitrile, fluorine is an exceptionally effective leaving group for nucleophilic aromatic substitution. This high reactivity is a direct result of the powerful, synergistic electron-withdrawing capabilities of the ortho-sulphonyl and para-nitrile groups, which make the initial, rate-determining nucleophilic attack highly favorable. Contrary to principles governing aliphatic substitutions, fluorine's high electronegativity activates the aromatic ring and stabilizes the key Meisenheimer intermediate to a degree that far surpasses the advantage of a weaker carbon-halogen bond offered by chlorine, bromine, or iodine. For researchers designing synthetic pathways, the use of this fluoro-substituted arene provides a significant kinetic advantage, enabling faster reactions, often under milder conditions, compared to its heavier halogen counterparts.

References

  • Guesmi, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Gundert, F., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Available at: [Link]

  • Guesmi, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Gundert, F., et al. (2012). The element effect revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. PubMed. Available at: [Link]

  • Crampton, M. R., & Wilson, P. M. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gundert, F., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ACS Publications. Available at: [Link]

  • Gundert, F., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]

  • Poojary, B., et al. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica. Available at: [Link]

  • Organic Syntheses. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. Available at: [Link]

  • Guesmi, N., et al. (2013). Electronic and Solvent Effects on Kinetics of SNAr Substitution Reactions of Substituted Anilines With 2,6-Bis(trifluoromethanesulfonyl)-4-Nitroanisole in MeOH–Me2SO Mixtures. Amanote Research. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Pizzi, M., et al. (2024). Al₂O₃ promoted mechanochemical nucleophilic aromatic substitution. RSC Mechanochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Available at: [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Available at: [Link]

  • Karramkam, M., et al. (2012). Microwave-Induced Nucleophilic [¹⁸F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [¹⁸F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Molecules. Available at: [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hu, J., et al. (2010). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research. Available at: [Link]

  • Valente, S., et al. (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. Available at: [Link]

  • Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Sources

Comparative

In Vivo vs In Vitro Efficacy of 4-Fluoro-3-(methylsulphonyl)benzonitrile-Based Compounds: A Comprehensive Comparison Guide

As a Senior Application Scientist in targeted drug discovery, I frequently encounter the "translation gap"—the notorious phase where highly potent in vitro hits fail dramatically in in vivo models due to poor metabolic s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in targeted drug discovery, I frequently encounter the "translation gap"—the notorious phase where highly potent in vitro hits fail dramatically in in vivo models due to poor metabolic stability or off-target toxicity. In the realm of Targeted Covalent Inhibitors (TCIs), overcoming this gap requires exquisite tuning of the electrophilic warhead.

This guide objectively compares the performance of compounds utilizing the 4-fluoro-3-(methylsulphonyl)benzonitrile building block against traditional covalent modifiers. Recently popularized by first-in-class inverse agonists like FX-909 targeting PPARγ in urothelial cancers , this motif represents a masterclass in balancing biochemical reactivity with in vivo survivability.

Mechanistic Causality: Why This Specific Motif?

To understand the efficacy of these compounds, we must dissect the causality behind their chemical structure. The 4-fluoro-3-(methylsulphonyl)benzonitrile motif operates via Nucleophilic Aromatic Substitution (SNAr) , targeting non-catalytic cysteines (e.g., Cys313 in PPARγ).

  • The Leaving Group (Fluorine): Fluorine is highly electronegative, strongly polarizing the C-F bond. In SNAr, it is an exceptional leaving group, making the ipso-carbon highly susceptible to thiolate attack.

  • The Activating Groups (Methylsulphonyl & Cyano): For SNAr to occur at physiological pH, the aromatic ring must be severely electron-deficient. The cyano ( −CN ) and methylsulphonyl ( −SO2​CH3​ ) groups act as powerful electron-withdrawing groups (EWGs). They stabilize the anionic Meisenheimer complex intermediate, accelerating the inactivation rate ( kinact​ ).

  • The In Vivo Advantage: Historically, chemists used nitro groups ( −NO2​ ) to activate SNAr warheads (e.g., T0070907). However, nitroaromatics are rapidly reduced by hepatic nitroreductases in vivo, leading to toxic hydroxylamines and rapid drug clearance. Replacing the nitro group with a methylsulphonyl group maintains the necessary electron-withdrawing capacity while granting near-total metabolic stability.

Workflow of SNAr Target Engagement

G A 4-Fluoro-3-(methylsulphonyl) benzonitrile Warhead B Reversible Binding (K_i) Shape Complementarity A->B Target Engagement C Meisenheimer Complex (EWG Stabilized) B->C Cys-Thiolate Attack D Covalent Adduct (k_inact) Fluoride Displacement C->D SNAr Reaction E In Vitro Efficacy (Gene Suppression) D->E Cellular Assay F In Vivo Efficacy (Tumor Regression) D->F Animal Model

Mechanism of 4-Fluoro-3-(methylsulphonyl)benzonitrile SNAr covalent target engagement.

Quantitative Comparison: In Vitro vs In Vivo Metrics

The true value of the methylsulphonyl-benzonitrile motif becomes apparent when we compare its in vitro biochemical potency with its in vivo translation, benchmarked against first-generation nitroaromatic inhibitors.

Table 1: Efficacy & Target Engagement Comparison
Compound ClassWarhead MotifIn Vitro Potency ( IC50​ )Reversible Binding ( Ki​ )Inactivation Rate ( kinact​ )In Vivo Efficacy (TGI %)
Next-Gen Inverse Agonists (e.g., FX-909)4-Fluoro-3-(methylsulphonyl)benzonitrile1.0 - 5.0 nM~2.7 µM~0.33 min⁻¹> 85% (at 10 mg/kg)
First-Gen Inhibitors (e.g., T0070907)2-Chloro-5-nitrobenzamide> 100 nM~12.0 µM~0.33 min⁻¹Poor / Toxic

Data synthesis derived from comparative profiling of PPARγ covalent inverse agonists .

Table 2: Pharmacokinetic (PK) Profile Translation
PK Parameter4-Fluoro-3-(methylsulphonyl)benzonitrileTraditional Nitroaromatic Warhead
Oral Bioavailability (%F) > 60% (Highly bioavailable)< 10% (Extensive first-pass metabolism)
Half-life ( T1/2​ ) 6 - 8 hours< 1 hour
Hepatic Clearance Low (< 15 mL/min/kg)High (> 80 mL/min/kg)
Primary Liability Manageable GlucuronidationToxic Hydroxylamine Formation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies required to validate the in vitro and in vivo efficacy of these compounds. The causality behind each critical step is explained to prevent common experimental artifacts.

Protocol 1: In Vitro Target Engagement via TR-FRET

Objective: Quantify the two-step covalent binding kinetics ( Ki​ and kinact​ ) of the warhead.

  • Reagent Preparation: Purify recombinant target protein (e.g., PPARγ LBD) and label with a Terbium (Tb) cryptate donor fluorophore.

  • Tracer Addition: Introduce a fluorescently labeled tracer (e.g., Fluormone) known to bind the orthosteric pocket reversibly.

  • Compound Incubation: Dispense the 4-fluoro-3-(methylsulphonyl)benzonitrile compound across a 10-point concentration gradient in a 384-well plate.

  • Time-Course Incubation (Critical Step): Incubate for 1 to 4 hours at room temperature.

    • Expert Insight: Because SNAr covalent modifiers exhibit time-dependent inhibition, a short incubation will artificially inflate the apparent IC50​ . You must measure fluorescence at multiple time points to accurately calculate kinact​ (the rate of covalent bond formation) independent of Ki​ (initial reversible affinity).

  • Measurement: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm). Calculate the FRET ratio to determine displacement.

Protocol 2: In Vivo Efficacy in Xenograft Models

Objective: Evaluate Tumor Growth Inhibition (TGI) and validate the metabolic stability of the methylsulphonyl group.

  • Model Establishment: Subcutaneously implant target-amplified cancer cells (e.g., UMUC9 bladder cancer cells) into the right flank of immunocompromised mice (e.g., NOD/SCID).

  • Randomization: Monitor tumor growth via calipers. Once tumors reach an average volume of ~150-200 mm³, randomize mice into vehicle and treatment cohorts (n=8-10 per group).

  • Dosing Regimen: Administer the compound via oral gavage (PO) at 1, 10, and 30 mg/kg once daily (QD).

    • Expert Insight: The choice of oral gavage is a self-validating test of the compound's design. First-generation nitroaromatics require intravenous (IV) dosing due to rapid hepatic reduction. Achieving efficacy via the PO route proves the metabolic resilience of the methylsulphonyl motif.

  • Monitoring & Endpoint: Measure tumor volume bi-weekly using the formula V=0.5×Length×Width2 . Efficacy is confirmed if TGI > 50% without significant body weight loss (>10%).

Conclusion

The transition from in vitro discovery to in vivo success is rarely linear. By replacing metabolically vulnerable activating groups with the 4-fluoro-3-(methylsulphonyl)benzonitrile motif, drug developers can maintain the fierce electrophilicity required for SNAr covalent targeting while securing the pharmacokinetic stability necessary for oral dosing. This structural pivot is a definitive blueprint for modern covalent drug design.

References

  • Laughlin, Z. T., et al. (2023). "Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers." bioRxiv. Available at:[Link]

  • Shang, J., et al. (2024). "Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy." eLife. Available at:[Link]

  • Deng, W., et al. (2022). "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069." Journal of Medicinal Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Fluoro-3-(methylsulphonyl)benzonitrile proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is just as critical as the synthetic methodologies used to create the compounds. 4-Fluoro-3-(methylsulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for chemical disposal is just as critical as the synthetic methodologies used to create the compounds. 4-Fluoro-3-(methylsulfonyl)benzonitrile (CAS: 914636-47-8) is a highly functionalized intermediate frequently utilized in pharmaceutical development. Due to its specific heteroatomic composition—containing fluorine, sulfur, and a nitrile group—its disposal requires a mechanistic approach to prevent the release of highly toxic environmental pollutants.

The following guide outlines the causality-driven protocols for the safe handling, segregation, and disposal preparation of this compound in a professional laboratory setting.

Chemical Profile and Mechanistic Hazard Assessment

To understand how to dispose of a chemical, we must first understand what it becomes under degradation conditions. The disposal of 4-Fluoro-3-(methylsulfonyl)benzonitrile is dictated by its combustion byproducts.

Chemical Property / FeatureData / ImplicationCombustion ByproductsDisposal Requirement
CAS Number 914636-47-8N/AManifest as hazardous chemical waste.
Molecular Formula C8H6FNO2SCO2, H2OStandard carbon/hydrogen combustion.
Fluoro Substituent (-F) High C-F bond energy.Hydrogen Fluoride (HF) Requires incineration with an alkaline scrubber to neutralize corrosive HF gas [1].
Methylsulfonyl Group (-SO2CH3) Sulfur oxidation state +6.Sulfur Oxides (SOx) Requires post-combustion gas scrubbing to prevent acid rain precursors.
Nitrile Group (-C≡N) Nitrogen triple-bonded to carbon.Nitrogen Oxides (NOx) Requires high-temperature incineration (>1000°C) to prevent the formation of trace cyanides and properly oxidize nitrogen [2].

Causality-Driven Disposal Methodology

Standard laboratory practice dictates that researchers do not destroy complex heteroatomic chemicals on-site via chemical neutralization, as this often generates secondary hazardous waste streams. Instead, the protocol involves preparing the compound for high-temperature commercial incineration .

Step-by-Step Laboratory Waste Preparation Protocol

Step 1: Primary Containment and PPE Verification

  • Action: Conduct all waste handling inside a certified, properly functioning chemical fume hood. Personnel must wear standard laboratory PPE: chemical-resistant gloves (nitrile, minimum 0.11 mm thickness), safety goggles, and a flame-retardant lab coat [3].

  • Causality: The compound is a fine powder that poses respiratory and ocular irritation risks. The fume hood ensures a negative pressure environment, capturing any aerosolized particulates during transfer.

Step 2: Solvent Dissolution (Optional but Recommended for Incineration)

  • Action: If disposing of small, residual quantities, dissolve the solid 4-Fluoro-3-(methylsulfonyl)benzonitrile in a highly combustible, halogen-free solvent (e.g., Ethanol or Acetone) before adding it to the waste stream.

  • Causality: Commercial incinerators rely on the BTU (British Thermal Unit) value of the waste to maintain the >1000°C temperatures required to break the C-F and C≡N bonds. Dissolving the solid in a combustible solvent ensures homogeneous burning and prevents the solid from passing through the combustion chamber unoxidized.

Step 3: Waste Segregation

  • Action: Deposit the solid or dissolved waste into a clearly labeled, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Crucial: Classify and label this container as "Halogenated and Sulfur-Containing Organic Waste."

  • Causality: Segregation is the most critical step in laboratory waste management. Mixing this compound with strong acids or aqueous waste streams can lead to unpredictable hydrolysis of the nitrile group. Labeling it as halogenated/sulfur-containing alerts the downstream disposal facility that the waste must be routed to an incinerator equipped with an alkaline scrubber system [1].

Step 4: Manifesting and Licensed Transfer

  • Action: Seal the container, log the exact mass/volume of the waste, and transfer it to the facility's central hazardous waste accumulation area.

  • Causality: Compliance with environmental protection regulations requires a strict chain of custody. The waste must be handed over to a licensed hazardous waste contractor who possesses the specific EPA-approved infrastructure (rotary kiln incinerators with wet scrubbers) to handle F, S, and N-containing organics [2].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the transition from laboratory preparation to commercial destruction.

G A Solid Waste: 4-Fluoro-3-(methylsulfonyl)benzonitrile B Dissolution in Combustible Solvent A->B Lab Prep C Halogenated/Sulfur Waste Segregation B->C Containerization D High-Temp Incineration (>1000°C) C->D Licensed Facility E Alkaline Scrubbing (Neutralize HF & SOx) D->E Combustion Gases F Safe Environmental Emission E->F Clean Exhaust

Workflow for the safe disposal and incineration of heteroatom-rich chemical waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management Guidelines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards. Available at: [Link]

Handling

Personal protective equipment for handling 4-Fluoro-3-(methylsulphonyl)benzonitrile

Comprehensive Safety and Operational Guide: Handling 4-Fluoro-3-(methylsulphonyl)benzonitrile 4-Fluoro-3-(methylsulphonyl)benzonitrile (CAS: 914636-47-8) is a highly specialized fluorinated building block predominantly u...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Fluoro-3-(methylsulphonyl)benzonitrile

4-Fluoro-3-(methylsulphonyl)benzonitrile (CAS: 914636-47-8) is a highly specialized fluorinated building block predominantly utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, such as thermally activated delayed fluorescence (TADF) emitters[1]. As a solid aromatic compound bearing an electron-withdrawing nitrile group, a reactive methylsulfonyl moiety, and a fluorine atom, it presents unique handling challenges.

This guide provides researchers and drug development professionals with a self-validating, causality-driven protocol for the safe handling, operational transfer, and disposal of this compound.

Part 1: Causality-Driven Hazard Assessment

To establish a culture of safety, laboratory personnel must understand why specific Personal Protective Equipment (PPE) is mandated. The hazards of 4-Fluoro-3-(methylsulphonyl)benzonitrile are directly linked to its molecular structure and physical state:

  • Inhalation Risk (Physical State): The compound is typically supplied as a fine crystalline powder. Mechanical agitation during weighing and transfer generates micro-particulate dust that can cause severe respiratory tract irritation.

  • Dermal Absorption (Lipophilicity): The presence of the fluorine atom significantly enhances the compound's lipophilicity[2]. This allows the molecule to more easily penetrate standard porous materials and the stratum corneum of the skin, necessitating strict chemical-resistant barriers.

  • Ocular Toxicity (Chemical Irritation): Both the sulfonyl and nitrile groups contribute to the compound's profile as a severe eye irritant.

Hazards Chem 4-Fluoro-3-(methylsulphonyl) benzonitrile Dust Fine Powder (Inhalation Hazard) Chem->Dust Irritant Skin/Eye Irritant (Contact Hazard) Chem->Irritant Tox Lipophilic Nature (Absorption Risk) Chem->Tox Hood Chemical Fume Hood Dust->Hood Goggles Splash Goggles & Gloves Irritant->Goggles Hygiene FR Lab Coat & Long Pants Tox->Hygiene

Logical relationship between chemical properties, specific hazards, and required safety controls.

Part 2: Essential Personal Protective Equipment (PPE) Protocol

According to the National Research Council's Prudent Practices in the Laboratory, PPE serves as the critical final line of defense against chemical exposure, augmenting primary engineering controls[3].

1. Eye & Face Protection Standard safety glasses with side shields are insufficient for handling fine, irritating powders. Chemical splash goggles (ANSI/ISEA Z87.1-2015 compliant) must be worn to create a complete seal around the eyes, protecting against airborne micro-dust and potential solvent splashes during dissolution[4].

2. Hand Protection Nitrile examination gloves (minimum 4-6 mil thickness) are mandatory. Nitrile provides excellent resistance to lipophilic fluorinated compounds and the polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) typically used to dissolve them. Expert Insight: When handling quantities greater than 10 grams or highly concentrated stock solutions, employ the double-gloving technique . If the outer glove becomes contaminated, it can be immediately removed and replaced without exposing the skin[5].

3. Body Protection A flame-resistant (FR) laboratory coat must be worn, fully buttoned, with sleeves rolled down to the wrists. Exposed skin is strictly prohibited; personnel must wear long pants (or equivalent) that cover the legs and ankles, along with non-perforated, closed-toe shoes[5].

4. Engineering Controls (Respiratory) All handling, weighing, and transfer operations must occur within a certified chemical fume hood maintaining a face velocity of 80-120 feet per minute (fpm)[3].

Quantitative PPE Summary
PPE CategorySpecificationHazard MitigatedOperational Justification
Eye Protection ANSI Z87.1 Splash GogglesOcular irritation / Corneal damageCompletely seals the eyes from airborne micro-dust and solvent splashes.
Hand Protection Nitrile Gloves (4-6 mil)Dermal absorption / IrritationNitrile resists penetration by lipophilic fluorinated compounds and organic solvents.
Body Protection FR Lab Coat, closed-toe shoesSystemic exposure / SpillsPrevents powder accumulation on personal clothing and protects against incidental contact.
Engineering Chemical Fume HoodInhalation toxicityCaptures aerosolized particulates generated during weighing and transfer.

Part 3: Operational Workflow & Handling Procedures

Fluorinated powders are notoriously static-prone, which can cause the material to "jump" from spatulas, contaminating the balance and the researcher. Follow this step-by-step methodology for safe handling:

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Preparation: Verify the fume hood is operational and clear of unnecessary clutter. Lay down a disposable, anti-static weighing paper or use a polymeric weigh boat.

  • Static Mitigation: Discharge static electricity from the weighing vessel using an anti-static gun (e.g., Zerostat). Use a grounded stainless-steel or static-dissipative spatula for the transfer.

  • Material Transfer: Carefully open the reagent bottle inside the fume hood. Transfer the required mass of 4-Fluoro-3-(methylsulphonyl)benzonitrile slowly, keeping the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • In-Hood Dissolution: To prevent transporting toxic dust across the laboratory, add your reaction solvent (e.g., anhydrous DMF) directly to the weighing vessel inside the hood to dissolve the solid before transferring it to the primary reaction flask.

  • Decontamination: Wipe down the analytical balance and the surrounding hood surface with a task wipe dampened with isopropanol to capture any invisible residual micro-dust.

Workflow A 1. Environmental Prep Verify Fume Hood (>100 fpm) B 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat A->B C 3. Static Mitigation Use Anti-Static Spatula & Boat B->C D 4. Material Transfer Weigh & Transfer Solid C->D E 5. Decontamination Wet-Wipe Surfaces (Isopropanol) D->E

Step-by-step operational workflow for handling 4-Fluoro-3-(methylsulphonyl)benzonitrile safely.

Part 4: Spill Response and Disposal Plans

Step-by-Step Spill Cleanup Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately restrict access to the area.

  • Contain (Do Not Sweep): Never use a dry brush or broom, as this will aerosolize the toxic powder.

  • Suppress & Collect: Cover the spilled powder with absorbent paper towels dampened with water or a low-volatility solvent (like isopropanol) to suppress dust formation. Carefully scoop the wet material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Sanitize: Wash the spill area thoroughly with soap and water, followed by a final wipe-down with an isopropanol-soaked rag.

Waste Disposal Plan:

  • Solid Waste: Dispose of unreacted 4-Fluoro-3-(methylsulphonyl)benzonitrile and all contaminated consumables (gloves, wipes, weigh boats) in a dedicated, clearly labeled "Solid Toxic Organic Waste" container.

  • Liquid Waste: Solutions containing this compound must be segregated into "Halogenated Organic Waste" due to the presence of the fluorine atom. Critical Warning: Never mix nitrile-containing waste with strong aqueous acids, as trace hydrogen cyanide (HCN) generation is a theoretical risk under extreme hydrolytic conditions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Laboratory Equipment - Prudent Practices in the Laboratory. National Academies Press. URL: [Link]

  • Stanford Environmental Health & Safety. Personal Protective Equipment. Stanford University. URL: [Link]

  • USC Environmental Health & Safety. Personal Protective Equipment (PPE) Selection. University of Southern California. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-3-(methylsulphonyl)benzonitrile
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4-Fluoro-3-(methylsulphonyl)benzonitrile
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